BRD0539
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOIXFMISSBIJL-DCEDVJGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD0539: A Technical Guide to its Mechanism of Action as a CRISPR-Cas9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of BRD0539, a small-molecule inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) nuclease. This document details its method of inhibition, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and associated experimental workflows.
Core Mechanism of Action
This compound is a cell-permeable and reversible inhibitor of SpCas9. Its primary mechanism of action is the allosteric inhibition of SpCas9's DNA binding capability.[1][2] Unlike some other CRISPR inhibitors, this compound does not interfere with the formation of the SpCas9-guide RNA (gRNA) ribonucleoprotein complex.[3][4] Instead, it acts at a subsequent step in the gene-editing process.
Computational studies have identified a cryptic binding site for this compound within the C-terminal domain (CTD) of SpCas9.[5][6] This domain is critical for the recognition of the protospacer adjacent motif (PAM), a short DNA sequence that is essential for SpCas9 to bind to its target DNA. The binding of this compound to this cryptic site is proposed to induce a conformational change in the CTD, rendering it incapable of engaging with the PAM sequence on the target DNA.[5][6] By preventing PAM recognition, this compound effectively blocks the formation of the DNA-bound state of SpCas9, thereby inhibiting its nuclease activity.[3][4]
This targeted inhibition allows for dose-dependent and temporal control over SpCas9-based gene editing. The inhibitory effect of this compound is reversible; its removal allows SpCas9 to regain its activity.[4]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The key metrics are summarized in the table below.
| Assay Type | Metric | Value | Target |
| In Vitro DNA Cleavage Assay | IC50 | 22 µM | SpCas9 |
| eGFP Disruption Assay | EC50 | 11 µM | SpCas9 |
Table 1: Summary of quantitative data for this compound inhibitory activity.[2]
Key Experimental Protocols
The following sections detail the methodologies for the primary assays used to characterize the mechanism of action of this compound.
In Vitro DNA Cleavage Assay
This biochemical assay directly measures the ability of this compound to inhibit the nuclease activity of purified SpCas9.
Methodology:
-
Ribonucleoprotein (RNP) Complex Formation: Purified SpCas9 protein (e.g., 20 pmol) is incubated with a synthesized single-guide RNA (sgRNA) targeting a specific DNA sequence (e.g., 50 pmol) for 10 minutes at 25°C to form the SpCas9-sgRNA RNP complex.[1]
-
Inhibitor Incubation: The pre-formed RNP complexes are then incubated with varying concentrations of this compound (e.g., 5 to 200 µM) for 30 minutes at 25°C.[1]
-
Cleavage Reaction: The target DNA, either a linearized plasmid or a PCR amplicon containing the target sequence (e.g., 600 ng), is added to the RNP-inhibitor mixture.[1]
-
Incubation: The reaction is incubated at 37°C for 3 hours to allow for DNA cleavage.[1]
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis to visualize the cleaved DNA fragments. The extent of inhibition is quantified by measuring the decrease in the amount of cleaved product in the presence of this compound compared to a DMSO control.[1]
eGFP Disruption Assay
This cell-based assay assesses the ability of this compound to inhibit CRISPR-Cas9-mediated gene editing in a cellular context. The assay relies on the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.
Methodology:
-
Cell Line: A human cell line stably expressing eGFP, such as U2OS.eGFP.PEST, is used.[4]
-
RNP Delivery: Pre-formed SpCas9-gRNA RNP complexes targeting the eGFP gene are delivered into the cells, typically via nucleofection.[4]
-
Inhibitor Treatment: Immediately following RNP delivery, the cells are plated and incubated with this compound at various concentrations (e.g., 15 µM) or a DMSO vehicle control.[4]
-
Incubation: The cells are incubated for a defined period (e.g., 2-24 hours) to allow for gene editing and subsequent protein turnover.[4]
-
Analysis: The percentage of eGFP-positive cells is quantified using flow cytometry or fluorescence microscopy. A decrease in the number of eGFP-positive cells indicates successful gene disruption by SpCas9. The inhibitory effect of this compound is measured by its ability to prevent the loss of eGFP fluorescence.[7]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Caption: Mechanism of this compound inhibition of SpCas9.
Caption: Workflow for the in vitro DNA cleavage assay.
Caption: Workflow for the eGFP disruption assay.
References
- 1. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a Cryptic Binding Site in CRISPR-Cas9 for Targeted Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Identification of a Cryptic Binding Site in CRISPR-Cas9 for Targeted Inhibition - Journal of Chemical Information and Modeling - Figshare [figshare.com]
- 7. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
BRD0539: A Technical Guide to the Reversible Inhibition of SpCas9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD0539, a small-molecule, reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for assays used in its characterization. The information herein is intended to equip researchers with the necessary knowledge to utilize this compound as a tool for the precise temporal control of CRISPR-Cas9 based technologies.
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. However, the continuous activity of the SpCas9 nuclease can lead to off-target effects and limits the temporal control over editing events. Small-molecule inhibitors of SpCas9 offer a solution to these challenges by providing a reversible and dose-dependent means of controlling its activity.[1]
This compound is a cell-permeable, synthetic small molecule identified through high-throughput screening as a potent and reversible inhibitor of SpCas9.[2] Unlike protein-based anti-CRISPRs, this compound offers the advantages of being non-immunogenic, stable in human plasma, and capable of rapid modulation of SpCas9 activity.[1][3] Its reversible nature allows for precise temporal control of genome editing, a critical feature for various research and therapeutic applications.[4][5]
Mechanism of Action
This compound functions by disrupting the interaction between SpCas9 and the target DNA.[6] Specifically, it has been shown to dose-dependently block the formation of the DNA-bound state of the SpCas9-gRNA complex.[1] Notably, this compound does not interfere with the formation of the SpCas9-gRNA ribonucleoprotein (RNP) complex itself.[1] This mechanism of action suggests that this compound acts at the crucial step of target DNA recognition and binding, thereby preventing subsequent DNA cleavage.
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key potency values.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | Apparent IC50 | Reference |
| DNA Cleavage Assay | Measures the inhibition of SpCas9-mediated cleavage of a DNA substrate in a cell-free system. | 22 µM | [1][4][5][7][8] |
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line | Description | Apparent EC50 | Reference |
| eGFP Disruption Assay | U2OS.eGFP.PEST | Measures the inhibition of SpCas9-mediated disruption of an integrated eGFP reporter gene. | 11.5 µM | |
| HiBiT Knock-in Assay | U2OS.eGFP.PEST | Quantifies the inhibition of SpCas9-mediated knock-in of a HiBiT tag. | ~12 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro DNA Cleavage Assay
This assay assesses the ability of this compound to inhibit the DNA cleavage activity of purified SpCas9-gRNA complexes.[1]
Materials:
-
Purified SpCas9 protein
-
Synthesized single guide RNA (sgRNA) targeting a specific DNA sequence
-
Linearized plasmid DNA substrate containing the target sequence
-
This compound
-
Reaction Buffer (e.g., NEBuffer 3.1: 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.9)
-
Proteinase K
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
Assemble the SpCas9-gRNA ribonucleoprotein (RNP) complex by incubating SpCas9 protein (e.g., 5 nM) with sgRNA in reaction buffer for 10-15 minutes at room temperature.[10]
-
Add varying concentrations of this compound to the RNP complexes and incubate for 30 minutes at room temperature.[1]
-
Initiate the cleavage reaction by adding the linearized plasmid DNA substrate (e.g., 2,783 bp) and incubate for 30 minutes at 37°C.[1]
-
Stop the reaction by adding Proteinase K and incubating for 20 minutes at room temperature to digest the SpCas9 protein.[10]
-
Analyze the cleavage products by electrophoresis on a 1% agarose gel stained with a DNA stain.[1]
-
Quantify the intensity of the DNA bands using imaging software (e.g., ImageJ) to determine the extent of cleavage inhibition at each this compound concentration.[1]
eGFP Disruption Assay
This cell-based assay measures the inhibition of SpCas9-mediated gene disruption in a reporter cell line.[11]
Materials:
-
U2OS.eGFP.PEST reporter cell line (stably expressing eGFP)
-
Plasmids encoding SpCas9 and a gRNA targeting the eGFP gene, or pre-formed SpCas9:gRNA RNP complex
-
This compound
-
Cell culture medium and reagents
-
Nucleofection system
-
Automated microscope or flow cytometer for fluorescence quantification
Procedure:
-
Culture U2OS.eGFP.PEST cells to the desired confluency.
-
Nucleofect the cells with either the SpCas9 and eGFP-targeting gRNA expressing plasmids or the pre-formed SpCas9:gRNA RNP complex.[1]
-
Immediately after nucleofection, plate the cells in a 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Incubate the cells for 24-48 hours.[1]
-
Quantify the loss of eGFP signal using automated microscopy or flow cytometry. The percentage of eGFP-negative cells is indicative of SpCas9 activity.[1]
-
Dose-response curves are generated to determine the EC50 of this compound.
Reversibility Assay
This assay demonstrates the reversible nature of this compound-mediated SpCas9 inhibition.[1]
Materials:
-
Same as the eGFP Disruption Assay
Procedure:
-
Perform the eGFP disruption assay as described above, treating the cells with a fixed concentration of this compound (e.g., 15 µM).[1]
-
At various time points post-transfection (e.g., 2, 4, 8, 12, 24 hours), remove the medium containing this compound and replace it with fresh, inhibitor-free medium.[1]
-
Allow the cells to grow until a final time point (e.g., 24 hours post-nucleofection).[1]
-
Quantify the eGFP disruption at the final time point. A time-dependent increase in eGFP disruption after the removal of this compound indicates reversible inhibition.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Figure 2: High-Throughput Screening Workflow for SpCas9 Inhibitors.
Figure 3: Logic of the eGFP Disruption Assay.
Conclusion
This compound represents a significant advancement in the chemical control of CRISPR-Cas9 technologies. Its cell-permeability, reversibility, and well-characterized mechanism of action make it an invaluable tool for researchers seeking to fine-tune genome editing applications. This technical guide provides a comprehensive resource for the understanding and implementation of this compound in a research setting. The detailed protocols and summary data herein should facilitate its adoption and further exploration of its potential in the precise control of SpCas9.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Based Regulation for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro DNA cleavage assay with wild‐type and biotinylated SpCas9 [bio-protocol.org]
- 8. High-Throughput CRISPR Screening in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the discovery and development of BRD0539.
An In-Depth Technical Guide to the Discovery and Development of BRD0539
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. The Streptococcus pyogenes Cas9 (SpCas9) nuclease, guided by a single-guide RNA (sgRNA), can induce targeted double-strand breaks in DNA, enabling gene knockouts, insertions, and modifications. However, the immense power of this system is accompanied by challenges, most notably the potential for off-target effects and the lack of temporal control over its activity. To address these limitations and enhance the safety and precision of CRISPR-based tools for therapeutic and research applications, the development of small-molecule inhibitors has become a critical area of investigation.
This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, a first-in-class, cell-permeable, and reversible small-molecule inhibitor of SpCas9. We will delve into the high-throughput screening process that led to its identification, its mechanism of action, the key experiments that validated its activity, and the structure-activity relationship studies that defined its pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal tool for controlling CRISPR-Cas9 activity.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a systematic and multi-stage screening platform designed to find small molecules that interfere with SpCas9 function.[1] The process began with a large-scale screen of diverse chemical libraries, followed by a rigorous hit-triage and optimization workflow.
Initial Screening and Hit Identification
Researchers at the Broad Institute developed a series of biochemical and cellular assays to screen for molecules that could disrupt the interaction between SpCas9 and its target DNA.[1] An initial screen of approximately 15,000 compounds from diversity-oriented synthesis (DOS) libraries was performed.[1][2] This led to the identification of an enriched "Povarov scaffold." A key initial hit from this scaffold, BRD7087, showed dose-dependent inhibition of SpCas9 in cellular assays.[2]
Hit Triage and Optimization
The initial hits were subjected to a meticulous triage process. Compounds were prioritized based on their ability to produce a dose-dependent inhibition of SpCas9 in a cell-based eGFP-disruption assay, both when SpCas9 was delivered as a ribonucleoprotein (RNP) complex and as a plasmid, while showing no cytotoxicity.[2]
Following this validation, a cell-based activity-guided structure optimization was initiated. Researchers tested 641 structural analogs of the initial hit, BRD7087, to improve potency. This effort culminated in the identification of this compound, which demonstrated a significant improvement in inhibitory activity over the parent compound.[2]
Mechanism of Action
This compound functions as a reversible and cell-permeable inhibitor of SpCas9. Its mechanism is precise, targeting a key step in the gene-editing process without disrupting the core components of the CRISPR-Cas9 complex.
Studies have shown that this compound dose-dependently blocks the formation of the DNA-bound state of the SpCas9:gRNA complex.[3][4] It specifically impairs the interaction between the nuclease and the protospacer adjacent motif (PAM), a short DNA sequence that is essential for SpCas9 to recognize and bind to its target site.[5] Importantly, this compound does not interfere with the formation of the SpCas9:gRNA ribonucleoprotein complex itself.[3] This targeted action allows for fine-tuned control over the nuclease's activity. Because it is a reversible inhibitor, its effects can be modulated by adjusting its concentration or washing it out of the cellular environment, enabling temporal control.[1][2]
Quantitative Data and Physicochemical Properties
The biological activity and physical characteristics of this compound have been well-defined through a series of standardized assays.
Table 1: Biological Activity of this compound
| Parameter | Value | Assay | Reference |
| Apparent IC₅₀ | 22 μM | In Vitro DNA Cleavage Assay | [3][4][6] |
| Apparent EC₅₀ | 11 μM | Cell-Based eGFP Disruption Assay | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅FN₂O₃S | [3][7] |
| Molecular Weight | 452.54 g/mol | [3][7] |
| CAS Number | 1403838-79-8 | [3][4][7] |
| Purity | ≥98% | |
| Solubility (DMSO) | up to 100 mM | |
| Solubility (Ethanol) | up to 100 mM | |
| Storage | -20°C (powder) | [3][7] |
Key Experimental Protocols
The validation of this compound's activity relied on several key in vitro and cell-based experiments. Detailed methodologies for these are provided below.
In Vitro DNA Cleavage Assay
This assay directly measures the ability of this compound to inhibit the nuclease activity of SpCas9 on a DNA substrate.
-
Protocol:
-
Form the SpCas9:gRNA ribonucleoprotein (RNP) complex by incubating purified SpCas9 protein (e.g., 5 nM) with a synthesized target-specific sgRNA.[2][5]
-
Incubate the pre-formed RNP complex with varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the cleavage reaction by adding a linearized plasmid or PCR-amplified DNA fragment containing the target sequence.
-
Incubate the reaction at 37°C for a defined period (e.g., 3 hours).[5]
-
Stop the reaction and analyze the DNA fragments via agarose gel electrophoresis.
-
Quantify the intensity of the cleaved and uncleaved DNA bands to determine the extent of inhibition and calculate the IC₅₀ value.
-
eGFP-Disruption Cell-Based Assay
This cellular assay measures the ability of this compound to inhibit SpCas9 activity inside human cells, providing a more physiologically relevant assessment.
-
Protocol:
-
Culture a reporter cell line, such as U2OS cells stably expressing an eGFP-PEST fusion protein (U2OS.eGFP.PEST).[2][3]
-
Pre-form the SpCas9 RNP complex with an sgRNA targeting the eGFP gene.
-
Nucleofect the cells (e.g., 2 x 10⁵ cells) with the pre-formed RNP complex.[3]
-
Plate the transfected cells into a 96-well plate (e.g., ~22,000 cells/well).[3]
-
Immediately add media containing various concentrations of this compound or DMSO control to the wells.
-
Incubate the cells for a specified time (e.g., 24 hours).[2]
-
Measure the loss of eGFP fluorescence using flow cytometry or high-content imaging. Inhibition of SpCas9 results in preserved eGFP expression.
-
Calculate the EC₅₀ value based on the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement between this compound and SpCas9 within the cellular environment.
-
Protocol:
-
Use cells stably expressing SpCas9 (e.g., WM793 cells).[2]
-
Treat the cells with this compound (e.g., 15 μM) or a vehicle control for a set period (e.g., 24 hours).[2]
-
Harvest the cells, lyse them, and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures. The binding of a ligand (this compound) is expected to increase the thermal stability of the target protein (SpCas9).
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analyze the amount of soluble SpCas9 remaining in the supernatant for each temperature point using Western Blot.
-
Plot the amount of soluble SpCas9 as a function of temperature to generate a "melting curve." A shift in this curve for the this compound-treated sample indicates target engagement.
-
Structure-Activity Relationship (SAR) Studies
The development of this compound from the initial hit BRD7087 was guided by SAR studies. Modifications were made to the core Povarov scaffold at two key positions, designated R¹ (1-N-cap) and R² (position 8), to enhance inhibitory activity in the eGFP-disruption assay.[2] These studies were crucial for identifying the pharmacophore required for potent SpCas9 inhibition.
Conclusion and Future Directions
This compound represents a landmark achievement in the control of CRISPR-Cas9 technology. Its discovery through a sophisticated screening and optimization pipeline provided the scientific community with the first cell-permeable, reversible small-molecule inhibitor of SpCas9. The detailed characterization of its mechanism—blocking PAM recognition—has offered valuable insights for the rational design of next-generation inhibitors.
The availability of this compound allows for dose-dependent and temporal control of gene editing, which is invaluable for basic research and has significant implications for the therapeutic application of CRISPR-Cas9. By potentially reducing off-target effects and allowing for precise timing of nuclease activity, inhibitors like this compound can enhance the safety profile of gene-editing therapies.[8] Furthermore, its utility has been demonstrated not only in mammalian cells but also in bacteria, expanding the CRISPR toolbox for microbiology research.[5] The foundational work on this compound continues to pave the way for the development of even more potent and specific inhibitors for various Cas nucleases, bringing the promise of precision medicine closer to reality.
References
- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 2. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
BRD0539: A Technical Guide to its Specificity for Streptococcus pyogenes Cas9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BRD0539, a cell-permeable, small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). As the application of CRISPR-Cas9 technology expands, the need for precise temporal and dose-dependent control of its activity has become critical. Small-molecule inhibitors like this compound offer a reversible and tunable method to modulate SpCas9 function, thereby enhancing the safety and specificity of CRISPR-based genome editing. This document details the mechanism of action, quantitative potency, and specificity of this compound, supplemented with comprehensive experimental protocols and visualizations to support further research and development.
Mechanism of Action
This compound functions as a potent and reversible inhibitor of SpCas9 nuclease activity.[1][2] Its primary mechanism involves interfering with the ability of the SpCas9:gRNA ribonucleoprotein (RNP) complex to bind to target DNA.[1][3] Specifically, this compound disrupts the interaction between SpCas9 and the protospacer adjacent motif (PAM), a short DNA sequence that is essential for the initial recognition and binding of the SpCas9 complex to its target locus.[1] Notably, this compound does not prevent the formation of the SpCas9:gRNA complex itself.[4][5] By blocking the DNA-bound state, this compound effectively prevents subsequent DNA cleavage.[4][5] This inhibitory effect is reversible; removal of the compound allows for the restoration of SpCas9 activity.[2][6]
Caption: Mechanism of this compound inhibition of SpCas9.
Quantitative Data: Potency and Specificity
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The data highlights its dose-dependent inhibition of SpCas9 and its specificity over other CRISPR-associated nucleases.
| Assay Type | Target | Metric | Value | Reference |
| In Vitro DNA Cleavage Assay | S. pyogenes Cas9 (SpCas9) | IC₅₀ | 22 µM | [2][4][5] |
| eGFP Disruption Assay (U2OS cells) | S. pyogenes Cas9 (SpCas9) | EC₅₀ | ~11 µM | [2] |
| eGFP Disruption Assay (U2OS cells) | Francisella novicida Cpf1 (FnCpf1) | Activity | No inhibition observed | [5] |
| Bacterial CRISPR Assay (E. coli) | S. pyogenes Cas9 (SpCas9) | Activity | Partial inhibition | [1] |
| Bacterial CRISPRi Assay (L. paracasei) | S. pyogenes dCas9 | Activity | Dose-dependent inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to this compound. Below are protocols for key experiments used to characterize its activity.
This assay directly measures the ability of this compound to inhibit the nuclease activity of the SpCas9:gRNA complex on a linear DNA substrate.
Methodology:
-
Complex Formation: Purified SpCas9 protein (e.g., 5 nM) is pre-incubated with a specific single-guide RNA (sgRNA) at room temperature for approximately 30 minutes to form the ribonucleoprotein (RNP) complex.[6]
-
Inhibitor Incubation: The SpCas9:gRNA complex is then incubated with varying concentrations of this compound (or DMSO as a vehicle control) for an additional 30 minutes at room temperature.[6]
-
Cleavage Reaction: A linearized plasmid DNA substrate (e.g., pUC57, 2,783 bp) containing the target sequence is added to the mixture.[6] The reaction is incubated at 37°C for 30 minutes.[6]
-
Analysis: The reaction is stopped, and the DNA fragments are resolved by electrophoresis on a 1% agarose gel stained with a fluorescent dye (e.g., SYBR Gold).[6]
-
Quantification: The intensity of the bands corresponding to the uncut substrate and the cleaved products is quantified using densitometry software (e.g., ImageJ) to determine the percentage of inhibition and calculate the IC₅₀ value.[6]
This assay assesses the activity of this compound in a cellular context by measuring the inhibition of SpCas9-mediated gene disruption of an enhanced Green Fluorescent Protein (eGFP) reporter.
Methodology:
-
Cell Culture: A stable cell line, such as U2OS.eGFP.PEST, which constitutively expresses eGFP, is used.[6]
-
RNP Delivery: Pre-formed SpCas9:gRNA complexes targeting the eGFP gene are delivered into the cells via nucleofection.[4][6]
-
Compound Treatment: Immediately after nucleofection, cells are plated in 96-well plates and treated with a dose range of this compound or a DMSO control.[4][6]
-
Incubation: The cells are incubated for 24-48 hours to allow for gene editing and subsequent protein turnover.
-
Analysis: The percentage of eGFP-negative cells is determined using high-content imaging or flow cytometry. A decrease in the percentage of eGFP-negative cells in this compound-treated samples compared to the control indicates inhibition of SpCas9 activity.
-
Reversibility Test: To confirm reversible inhibition, the media containing this compound can be replaced with fresh, inhibitor-free media at various time points (e.g., 2-24 hours) post-nucleofection.[4][6] A subsequent increase in eGFP disruption demonstrates the reversibility of the inhibitor.[6]
Caption: Workflow for the cell-based eGFP disruption assay.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been performed to identify the key chemical moieties of this compound required for its inhibitory activity against SpCas9. These studies involve synthesizing and testing various structural analogs of the parent compound.
-
1-N-Cap Position (R¹): Modifications at this position have been shown to significantly impact the inhibitory activity. Altering the tosyl group can lead to a reduction or complete loss of function, highlighting its importance for target engagement.
-
Position 8 (R²): Variations at this position also modulate the compound's potency.
-
Stereochemistry: The specific stereoisomers of this compound exhibit different levels of activity, indicating that the three-dimensional conformation of the molecule is critical for its interaction with SpCas9.[6]
These SAR studies are crucial for the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationships in this compound's structure-activity profile.
Conclusion
This compound is a well-characterized, cell-permeable, and reversible small-molecule inhibitor of Streptococcus pyogenes Cas9. Its mechanism of action, which involves the specific disruption of PAM recognition, provides a clear basis for its inhibitory effects. Quantitative data confirms its potency in the low micromolar range for SpCas9 and its selectivity over other nucleases like FnCpf1. The detailed experimental protocols provided herein serve as a resource for researchers seeking to utilize this compound as a tool for the temporal and dose-dependent control of SpCas9-mediated genome editing. Further exploration of its structure-activity relationship holds promise for the development of next-generation anti-CRISPR molecules with enhanced therapeutic potential.
References
- 1. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 3. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
BRD0539: A Technical Guide to Mitigating Off-Target Effects in CRISPR-Cas9 Genome Editing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The revolutionary CRISPR-Cas9 genome editing technology, while powerful, faces a significant challenge: off-target effects, where the Cas9 nuclease induces cleavage at unintended genomic loci.[1][2][3] These unintended modifications can lead to unforeseen biological consequences, confounding experimental results and raising safety concerns for therapeutic applications. This technical guide provides an in-depth overview of BRD0539, a small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), designed to enhance the precision of CRISPR-based editing. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual diagrams of the key processes involved.
The Core Challenge: Off-Target Effects in CRISPR-Cas9
The CRISPR-Cas9 system's specificity is primarily determined by a 20-nucleotide guide RNA (sgRNA) that directs the Cas9 nuclease to a complementary sequence in the genome.[4] However, Cas9 can tolerate several mismatches between the sgRNA and the DNA sequence, particularly at sites distal to the Protospacer Adjacent Motif (PAM).[1][5] This tolerance can result in the cleavage of unintended DNA sequences, known as off-target effects.[1] The prolonged presence and activity of the Cas9 nuclease in the cell increase the probability of these off-target events occurring.[6] Therefore, methods to control the activity of Cas9 both spatially and temporally are critical for improving its fidelity.
This compound: A Small-Molecule Inhibitor of SpCas9
This compound is a cell-permeable, organic, and reversible small-molecule inhibitor of SpCas9.[7][8] It was identified from a screen of approximately 15,000 compounds as a potent inhibitor of the widely used SpCas9 enzyme.[9] Unlike protein-based inhibitors (anti-CRISPRs), its small molecular size allows for efficient entry into cells and its reversible nature enables fine-tuned, temporal control over Cas9 activity.[9]
Mechanism of Action
This compound functions by directly interfering with the DNA binding ability of the SpCas9 nuclease.[7][8] The core mechanism involves the disruption of the interaction between SpCas9 and the PAM sequence on the target DNA.[7] The PAM is a short DNA sequence (typically 5'-NGG-3' for SpCas9) that is essential for Cas9 to recognize and bind to its target.[4] By impairing the recognition of the PAM, this compound dose-dependently blocks the formation of the stable DNA-bound state, thereby preventing subsequent DNA cleavage.[10] Importantly, this compound does not interfere with the formation of the SpCas9:gRNA ribonucleoprotein (RNP) complex itself.[10]
The reversibility of this compound is a key feature. When the compound is removed from the cellular environment, its inhibitory effect ceases, and the Cas9 enzyme can regain its activity.[9] This allows researchers to precisely control the time window during which Cas9 is active, a critical factor in reducing off-target mutations. By introducing this compound after a sufficient period for on-target editing, the nuclease can be inactivated before it has the opportunity to engage with a significant number of off-target sites.[11]
Quantitative Data on this compound Efficacy
The inhibitory effect of this compound has been quantified in various assays. The data below summarizes its potency and typical concentrations used in cellular experiments.
| Parameter | Value | Assay Type | Cell Line / Conditions | Reference |
| IC₅₀ | 22 μM | In vitro DNA cleavage | N/A | [10] |
| Effective Concentration | 15 μM | eGFP disruption assay | U2OS.eGFP.PEST cells | [10] |
| Inhibitory Range | > 50 μM | In vitro DNA cleavage | High inhibition observed | [7] |
Experimental Protocols
This section details the methodology for a common assay used to evaluate the activity and inhibition of SpCas9 in a cellular context.
eGFP Disruption Assay for SpCas9 Inhibition
This assay measures the ability of SpCas9 to disrupt an integrated eGFP reporter gene, leading to a loss of fluorescence. The addition of an inhibitor like this compound is expected to prevent this disruption, thereby preserving the eGFP signal.
1. Cell Culture and Maintenance:
-
U2OS.eGFP.PEST cells, which constitutively express a destabilized form of eGFP, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and puromycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of SpCas9 Ribonucleoprotein (RNP) Complex:
-
Purified SpCas9 protein is incubated with a chemically synthesized sgRNA targeting the eGFP gene at a specific molar ratio (e.g., 1:2.5) for 10-15 minutes at room temperature to allow for RNP complex formation.
3. Nucleofection of U2OS.eGFP.PEST Cells:
-
Approximately 2 x 10⁵ cells are harvested and resuspended in a nucleofection buffer.
-
The pre-formed SpCas9:sgRNA RNP complex is added to the cell suspension.
-
The mixture is transferred to a nucleofection cuvette and electroporated using a pre-set program (e.g., on a Lonza 4D-Nucleofector).
4. Plating and Treatment with this compound:
-
Post-nucleofection, cells are immediately plated into 96-well plates at a density of ~22,000 cells per well.
-
This compound (e.g., at a final concentration of 15 μM) or a DMSO vehicle control is added to the respective wells.
5. Reversibility Assessment (Optional):
-
To test the reversibility of inhibition, the media containing this compound is removed at various time points (e.g., 2, 4, 8, 24 hours) and replaced with fresh media without the inhibitor.
6. Analysis by Flow Cytometry:
-
Approximately 48-72 hours post-nucleofection, cells are harvested by trypsinization.
-
The percentage of eGFP-positive cells is quantified using a flow cytometer.
-
A decrease in the eGFP-positive population indicates successful Cas9-mediated gene disruption, while the preservation of eGFP signal in this compound-treated cells indicates successful inhibition.
Conclusion and Future Outlook
This compound represents a significant advancement in controlling CRISPR-Cas9 activity. By reversibly inhibiting the DNA-binding function of SpCas9, it provides a powerful tool to limit the enzyme's active window within the cell. This temporal control is a key strategy for reducing off-target mutations, thereby enhancing the safety and reliability of genome editing experiments. For researchers in basic science and drug development, small-molecule inhibitors like this compound offer a straightforward and effective method to improve the precision of their CRISPR-based studies. The continued development of this and other chemical inhibitors will be instrumental in translating the full potential of CRISPR technology from the laboratory to the clinic.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 3. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 9. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 10. selleckchem.com [selleckchem.com]
- 11. innovativegenomics.org [innovativegenomics.org]
The Foundational Science Behind Small-Molecule Inhibitors of Cas9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material. The Cas9 endonuclease, guided by a single-guide RNA (sgRNA), can induce double-strand breaks at specific genomic loci, enabling a wide range of applications from basic research to therapeutic development. However, the immense power of Cas9 necessitates equally precise control mechanisms to mitigate off-target effects and ensure its safe and effective use. While anti-CRISPR proteins have emerged as natural regulators of Cas9 activity, their delivery and potential immunogenicity in clinical settings pose significant challenges.[1][2] This has spurred the development of small-molecule inhibitors of Cas9, which offer advantages such as cell permeability, temporal control, and lower immunogenicity.[3][4] This technical guide delves into the foundational science of these small-molecule inhibitors, providing a comprehensive overview of their discovery, mechanisms of action, and the key experimental protocols used for their characterization.
Mechanisms of Cas9 Inhibition by Small Molecules
Small-molecule inhibitors of Cas9 can be broadly categorized based on their mechanism of action, primarily targeting key steps in the Cas9-mediated DNA cleavage process. The two main strategies for inhibition are:
-
Disruption of Cas9:gRNA Complex Formation: Some inhibitors function by binding to the apo-Cas9 protein, preventing its association with the guide RNA. This pre-emptive inhibition ensures that the catalytically active ribonucleoprotein (RNP) complex is never formed.[5][6]
-
Blocking DNA Binding and Cleavage: Other small molecules act at a later stage, interfering with the ability of the assembled Cas9:gRNA complex to bind to the target DNA sequence or inhibiting the catalytic activity of the nuclease domains (HNH and RuvC) that are responsible for cleaving the DNA.[7]
The following diagram illustrates the key steps in the Cas9 mechanism and the potential points of inhibition by small molecules.
Quantitative Data on Key Small-Molecule Inhibitors
The discovery and optimization of Cas9 inhibitors have yielded several compounds with varying potencies and mechanisms of action. The following table summarizes quantitative data for some of the most well-characterized small-molecule inhibitors of Streptococcus pyogenes Cas9 (SpCas9).
| Compound | Target | Assay Type | Potency (IC50/EC50) | Mechanism of Action | Reference(s) |
| BRD0539 | SpCas9 | In vitro DNA Cleavage | ~22 µM (IC50) | Blocks DNA binding | [7] |
| SP2 | SpCas9 & SpCas9:gRNA | Microscale Thermophoresis | 44.23 ± 35.40 µM (EC50 for SpCas9)5.63 ± 3.65 µM (EC50 for SpCas9:gRNA) | Interacts with both apo-Cas9 and the RNP complex | [7] |
| SP24 | SpCas9 & SpCas9:gRNA | Microscale Thermophoresis | 14.31 ± 6.9 µM (EC50 for SpCas9)7.24 ± 3.16 µM (EC50 for SpCas9:gRNA) | Interacts with both apo-Cas9 and the RNP complex | [7] |
| ACM Cmpd 1 | SpCas9 | In vitro DNA Cleavage | >500 µM (IC50) | Inhibits Cas9:gRNA complex formation | [8] |
| ACM Cmpd 2 | SpCas9 | In vitro DNA Cleavage | ~500 µM (IC50) | Inhibits Cas9:gRNA complex formation | [8] |
Experimental Protocols
The identification and characterization of small-molecule inhibitors of Cas9 rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of a small molecule to inhibit the DNA-cutting activity of the Cas9:gRNA complex.
a. Materials:
-
Purified Cas9 nuclease (e.g., from S. pyogenes)
-
In vitro transcribed or synthetic sgRNA
-
Linearized plasmid DNA or PCR amplicon containing the target sequence and a Protospacer Adjacent Motif (PAM)
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5)
-
Small-molecule inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Proteinase K
-
DNA loading dye
-
Agarose gel and electrophoresis equipment
-
DNA visualization agent (e.g., ethidium bromide or SYBR Safe)
b. Protocol:
-
Assemble the Cas9:gRNA RNP complex: Incubate purified Cas9 nuclease with the sgRNA in Cas9 reaction buffer for 10-15 minutes at room temperature. A typical molar ratio is 1:1 or a slight excess of sgRNA.[9]
-
Inhibitor Pre-incubation: Add the small-molecule inhibitor at various concentrations to the Cas9:gRNA complex and incubate for a specified period (e.g., 15-30 minutes) at 37°C. A DMSO-only control should be included.
-
Initiate Cleavage Reaction: Add the target DNA substrate to the reaction mixture. The final concentration of the RNP complex should be in excess of the DNA substrate (e.g., 5:1 molar ratio) as Cas9 acts as a single-turnover enzyme.[9]
-
Incubation: Incubate the reaction at 37°C for a time sufficient to observe cleavage in the control sample (e.g., 10-60 minutes).
-
Stop Reaction and Digest Cas9: Terminate the reaction by adding EDTA to chelate Mg2+. Add Proteinase K to digest the Cas9 protein and incubate at room temperature for 20 minutes.[9]
-
Analyze Products by Gel Electrophoresis: Add DNA loading dye to the samples and resolve the DNA fragments on an agarose gel.
-
Data Analysis: Visualize the DNA bands under UV light. The intensity of the uncut and cleaved DNA bands is quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Cas9 Activity Reporter Assay (EGFP Disruption)
This assay assesses the ability of a small molecule to inhibit Cas9 activity within a cellular context.
a. Materials:
-
A stable cell line expressing Cas9 (e.g., HEK293T-Cas9).
-
A reporter plasmid or lentivirus expressing EGFP and an sgRNA targeting the EGFP gene.
-
Cell culture medium and supplements.
-
Transfection reagent or lentiviral transduction reagents.
-
Small-molecule inhibitor.
-
Flow cytometer or fluorescence microscope.
b. Protocol:
-
Cell Seeding: Plate the Cas9-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Transfection/Transduction: Deliver the EGFP reporter and sgRNA construct to the cells using an appropriate method.
-
Inhibitor Treatment: Immediately after or a few hours post-transfection/transduction, add the small-molecule inhibitor at various concentrations to the cell culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for EGFP disruption in the control cells.
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the percentage of EGFP-positive cells using a flow cytometer. A decrease in the loss of EGFP signal in the presence of the inhibitor indicates Cas9 inhibition.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope and quantify the number of EGFP-positive cells.
-
-
Data Analysis: Calculate the percentage of Cas9 inhibition based on the preservation of the EGFP signal compared to the vehicle-treated control. Determine the EC50 value from the dose-response curve.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.
a. Materials:
-
Fluorescently labeled Cas9 protein (either through a fluorescent tag like GFP or chemical labeling).
-
Unlabeled small-molecule inhibitor.
-
MST buffer (e.g., PBS with 0.05% Tween-20).[10]
-
MST instrument and capillaries.
b. Protocol:
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled Cas9 protein in MST buffer.
-
Prepare a serial dilution of the small-molecule inhibitor in the same buffer.
-
-
Binding Reaction: Mix the labeled Cas9 with each concentration of the inhibitor. Allow the binding reaction to equilibrate.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. The instrument applies a microscopic temperature gradient and measures the movement of the fluorescent molecules (thermophoresis). A change in the thermophoretic movement upon ligand binding indicates an interaction.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[10]
Experimental and Screening Workflows
The discovery of novel Cas9 inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.
Conclusion
Small-molecule inhibitors of Cas9 represent a promising avenue for achieving precise spatiotemporal control over genome editing, thereby enhancing its safety and therapeutic potential. The continued discovery and development of novel inhibitors with improved potency and diverse mechanisms of action will be crucial for the advancement of CRISPR-based technologies. The experimental protocols and foundational scientific principles outlined in this guide provide a framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01355D [pubs.rsc.org]
- 6. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
Probing the Cellular Entry of BRD0539: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0539 is a small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a key component of the CRISPR-Cas9 gene-editing system.[1][2] Its ability to reversibly modulate SpCas9 activity within cells makes it a valuable tool for temporal control of gene editing and for studying the dynamics of the CRISPR-Cas9 system.[1] A critical aspect of its utility is its capacity to cross the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of this compound, including available data, relevant experimental protocols for assessing permeability, and a visualization of its mechanism of action.
While this compound is widely reported to be cell-permeable, as evidenced by its activity in various cell-based assays, specific quantitative permeability data, such as an apparent permeability coefficient (Papp), is not publicly available at the time of this report. The following sections summarize the existing qualitative information and provide detailed, standardized protocols that can be employed to quantitatively assess its cell permeability.
Quantitative Data Summary
Although direct quantitative permeability measurements for this compound are not available in the public domain, its biological activity in cellular assays provides indirect evidence of its ability to enter cells. The following table summarizes the key activity metrics reported for this compound.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| In Vitro DNA Cleavage Assay | SpCas9 | - | IC50 | 22 µM | [1][3][4] |
| eGFP Disruption Assay | SpCas9 | U2OS.eGFP.PEST | EC50 | 11 µM | [1] |
Table 1: In Vitro and Cell-Based Activity of this compound. This table highlights the concentrations at which this compound effectively inhibits SpCas9 both in a cell-free system and within human cells, implying its ability to reach its intracellular target.
Experimental Protocols
To quantitatively determine the cell permeability of a small molecule like this compound, standard in vitro models such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayer assays are commonly used. These assays measure the rate of transport of a compound across a confluent monolayer of cells, providing a Papp value that predicts in vivo absorption.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., at a final concentration of 10 µM with <1% DMSO) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.
-
Immediately replace the collected volume with fresh HBSS.
-
Collect a sample from the apical compartment at the end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the this compound solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to assess active efflux.
-
-
Monolayer Integrity Check:
-
After the permeability experiment, add Lucifer yellow to the apical compartment and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated to the basolateral compartment. A low level of permeation confirms that the monolayer integrity was maintained.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
MDCK Permeability Assay
MDCK cells, derived from canine kidney, can be transfected to express specific human transporters, making them a useful tool for studying the role of transporters in drug permeability.[6]
Objective: To determine if this compound is a substrate of specific efflux transporters (e.g., P-glycoprotein).
Protocol: This assay follows the same principles as the Caco-2 assay, with the following key differences:
-
Cell Lines: Wild-type MDCK cells and MDCK cells overexpressing a specific transporter (e.g., MDR1 for P-gp) are used.
-
Culture Time: MDCK cells form a confluent monolayer more rapidly than Caco-2 cells, typically within 3-5 days.
-
Interpretation: A significantly higher Papp (B to A) in the transporter-expressing cell line compared to the wild-type cell line indicates that the compound is a substrate for that transporter.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits the activity of the SpCas9 nuclease.
Caption: this compound crosses the cell membrane and enters the nucleus, where it inhibits SpCas9 by preventing the formation of the DNA-bound state.
Experimental Workflow for Caco-2 Permeability Assay
This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.
Caption: A stepwise workflow for assessing the permeability of a compound using the Caco-2 cell model.
Conclusion
This compound is a functionally cell-permeable inhibitor of SpCas9, a property that is fundamental to its utility in cellular gene-editing applications. While quantitative data on its permeability are currently lacking in the public domain, established and robust methods, such as the Caco-2 and MDCK permeability assays, are available to determine these parameters. The detailed protocols provided in this guide offer a clear path for researchers to generate this important data, which will further enhance the understanding and application of this valuable chemical tool in the field of CRISPR-Cas9 research and development.
References
- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
BRD0539: A Technical Guide to the Chemical Control of CRISPR-Cas9 for Next-Generation Gene Editing Therapies
Introduction: The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented potential for therapeutic interventions. However, the permanent and sometimes off-target nature of Cas9-mediated DNA cleavage presents significant safety and control challenges for clinical applications. The ability to precisely regulate Cas9 activity in a temporal and dose-dependent manner is a critical step toward safer gene therapies. This technical guide explores the role of BRD0539, a first-in-class small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), in addressing this challenge. This compound offers a reversible, cell-permeable solution to rein in CRISPR systems, enhancing the precision and safety of gene editing.[1] This document provides an in-depth overview of its mechanism, quantitative performance, key experimental validation protocols, and its potential impact on the future of gene editing therapies for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a synthetic small molecule identified from a screen of approximately 15,000 compounds for its ability to inhibit SpCas9 activity.[1][2] Unlike protein-based anti-CRISPRs, which can be large, difficult to deliver, and potentially immunogenic, this compound is a small, cell-permeable organic molecule that offers reversible control.[2][3]
Its primary mechanism involves the direct inhibition of the SpCas9 nuclease's ability to bind to target DNA.[2][4] Critically, this compound does not prevent the formation of the SpCas9-guide RNA (gRNA) ribonucleoprotein complex.[5][6] Instead, it dose-dependently blocks the subsequent formation of the DNA-bound state, likely by disrupting the enzyme's interaction with the protospacer adjacent motif (PAM) sequence, which is the essential first step in target recognition.[3][5] This inhibition is reversible; removing the compound from the cellular environment restores Cas9 activity, allowing for precise temporal control over the gene-editing process.[1]
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data Summary
This compound exhibits dose-dependent inhibition of SpCas9 activity. Its efficacy has been quantified in both in vitro biochemical assays and cell-based functional assays. The key performance metrics are summarized below.
| Assay Type | Description | System | Value Type | Result | Citations |
| In Vitro DNA Cleavage | Measures direct enzymatic cleavage of a target DNA substrate by purified SpCas9. | Biochemical | Apparent IC₅₀ | 22 µM | [5][6][7] |
| eGFP Disruption | Measures functional inhibition of Cas9-mediated gene knockout in a human cell line. | Cell-Based (U2OS) | Apparent EC₅₀ | 11 µM |
Experimental Protocols
The validation of this compound's inhibitory activity relies on robust biochemical and cell-based assays. Detailed methodologies for two key experiments are provided below.
In Vitro DNA Cleavage Assay
This assay directly measures the enzymatic activity of SpCas9 on a DNA substrate and its inhibition by this compound.
Methodology:
-
Reagents: Purified SpCas9 protein, in vitro transcribed sgRNA targeting a known sequence, a linearized plasmid or PCR-amplified DNA fragment containing the target sequence, this compound at various concentrations dissolved in DMSO, and reaction buffer (e.g., NEBuffer 3.1).
-
Complex Formation: Pre-incubate SpCas9 with sgRNA at a 1:1 molar ratio at room temperature for 10 minutes to form the ribonucleoprotein (RNP) complex.
-
Inhibition Reaction: In separate reaction tubes, mix the target DNA substrate with varying concentrations of this compound (e.g., 0-100 µM). An equivalent volume of DMSO is used as a vehicle control.
-
Cleavage Initiation: Add the pre-formed SpCas9:gRNA RNP complex to the DNA/inhibitor mixture to initiate the cleavage reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-3 hours).[3]
-
Analysis: Stop the reaction by adding a proteinase K/SDS solution. Analyze the DNA fragments via agarose gel electrophoresis. The degree of inhibition is quantified by measuring the band intensity of the uncleaved substrate relative to the cleaved products.
-
Data Interpretation: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the Cas9 cleavage activity. A dose-dependent inhibition was observed for this compound.[3]
eGFP Disruption Assay in Human Cells
This cell-based assay quantifies the functional inhibition of Cas9-mediated gene editing in a live-cell context.
Methodology:
-
Cell Line: Utilize a human cell line stably expressing a reporter gene, such as U2OS cells with an integrated eGFP-PEST cassette (U2OS.eGFP.PEST).[5]
-
RNP Preparation: Prepare the SpCas9:gRNA complex as described in the in vitro assay. The gRNA is designed to target a sequence within the eGFP gene.
-
Cell Nucleofection: Resuspend approximately 2x10⁵ U2OS.eGFP.PEST cells with the pre-formed SpCas9:gRNA RNP complex.[5] Deliver the complex into the cells using nucleofection (e.g., Amaxa Nucleofector).
-
Inhibitor Treatment: Immediately after nucleofection, plate the cells in a 96-well plate (approx. 22,000 cells/well) in media containing the desired concentration of this compound (e.g., 15 µM) or DMSO as a control.[5]
-
Incubation: Culture the cells for a specified duration (e.g., 24 hours).[5]
-
Reversibility Test (Optional): To confirm reversibility, the media containing this compound can be washed out at various time points (e.g., 2-24 hours) and replaced with fresh media without the inhibitor.[5]
-
Analysis: Analyze the percentage of eGFP-positive cells using flow cytometry. Successful Cas9-mediated knockout of the eGFP gene results in a loss of fluorescence. The inhibitory effect of this compound is measured by the preservation of the eGFP-positive cell population compared to the DMSO control.
Figure 2: Experimental workflow for the eGFP disruption assay.
Impact on the Future of Gene Editing Therapies
The development of small-molecule inhibitors like this compound represents a significant advancement in enhancing the safety and controllability of CRISPR-based therapies. Its unique properties position it to address several key limitations of current gene-editing approaches.
-
Mitigating Off-Target Effects: A primary safety concern for CRISPR therapies is off-target cleavage. By providing temporal control, this compound can be administered to limit the window of Cas9 activity, thereby reducing the probability of the nuclease binding to and cleaving unintended genomic sites.[1] The activity is dose-dependent, allowing for fine-tuning of the inhibition level.[2]
-
Enabling Precise Temporal Control: For therapeutic applications where gene editing is required only during a specific cellular state or developmental window, this compound allows for the Cas9 system to be switched "on" or "off" by adding or removing the compound. This is a level of control not easily achieved with conventional CRISPR systems.
-
Improving In Vivo Applications: When delivering CRISPR components in vivo, achieving uniform expression and activity across all target cells is challenging. A systemically administered inhibitor like this compound could be used as a "kill switch" or a "pause button" to halt editing activity once the desired therapeutic effect is achieved or if adverse events are detected.
-
Facilitating Complex Editing Strategies: Advanced editing techniques like those involving multiple edits or timing-dependent interventions could be made more feasible. This compound could be used to stagger the activity of different Cas9:gRNA complexes introduced simultaneously.
Figure 3: Logical relationship of this compound attributes to therapeutic impact.
References
- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 2. newatlas.com [newatlas.com]
- 3. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Methodological & Application
Application Notes and Protocols for BRD0539 in CRISPR Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0539 is a cell-permeable, reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Its application in CRISPR-Cas9 mediated genome editing allows for temporal control of Cas9 activity. By reversibly binding to SpCas9, this compound can limit the duration of nuclease activity within the cell, a strategy aimed at reducing off-target effects while maintaining on-target editing efficiency. These application notes provide detailed protocols and guidelines for the effective use of this compound in CRISPR-based gene knockout and homology-directed repair (HDR) experiments.
Mechanism of Action
This compound functions by inhibiting the DNA-binding ability of the SpCas9-gRNA complex. It specifically disrupts the interaction between SpCas9 and the protospacer adjacent motif (PAM), which is a critical step for target recognition and subsequent DNA cleavage.[1] This inhibition is dose-dependent and reversible, meaning that upon removal of the compound, Cas9 activity can be restored. This temporal control is a key feature that can be leveraged to enhance the precision of genome editing.
Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Value | Assay Condition | Reference |
| Apparent IC50 | 22 µM | In vitro DNA cleavage assay | [2][3] |
| Apparent EC50 | 11 µM | eGFP disruption assay in U2OS cells | [3] |
Table 1: In Vitro and In Cellulo Efficacy of this compound
| Parameter | Value | Reference |
| Molecular Weight | 452.54 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [2] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Protocol 1: Temporally Controlled Gene Knockout using this compound
This protocol describes the use of this compound to perform a temporally controlled gene knockout in a mammalian cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding SpCas9 and a gene-specific sgRNA (or separate plasmids for each)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing or Next-Generation Sequencing (NGS) service for indel analysis
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the Cas9/sgRNA plasmid(s) according to the manufacturer's protocol for your chosen transfection reagent.
-
Addition of this compound: Immediately following transfection, add this compound to the cell culture medium to a final concentration of 15 µM. A DMSO-only control should be run in parallel.
-
Incubation and Removal of this compound: Incubate the cells for a defined period (e.g., 8 hours) to allow for transfection and expression of the CRISPR components while Cas9 activity is inhibited. After the desired inhibition period, aspirate the medium containing this compound and wash the cells gently with PBS. Add fresh, pre-warmed complete growth medium without the inhibitor. This "washout" step allows Cas9 to become active.
-
Cell Culture and Genomic DNA Extraction: Culture the cells for an additional 48-72 hours to allow for gene editing and subsequent cell division. After this period, harvest the cells and extract genomic DNA using a commercial kit.
-
Analysis of On-Target Editing:
-
Amplify the genomic region flanking the target site by PCR.
-
Analyze the PCR products for the presence of insertions and deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) for a preliminary assessment, or by Sanger sequencing followed by bioinformatic analysis (e.g., TIDE or ICE) for quantification. For more precise quantification, use NGS.
-
-
Analysis of Off-Target Editing (Optional but Recommended):
-
Predict potential off-target sites using online tools (e.g., Cas-OFFinder).
-
Amplify these predicted off-target loci from the genomic DNA of both this compound-treated and control cells.
-
Use NGS to quantify the frequency of indels at these off-target sites.
-
Protocol 2: Enhancing Precision of Homology-Directed Repair (HDR) with this compound
This protocol outlines a strategy for using this compound to potentially increase the precision of HDR by limiting the time window for Cas9-induced double-strand breaks (DSBs), thereby favoring the HDR pathway over non-homologous end joining (NHEJ).
Materials:
-
All materials from Protocol 1
-
A single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template with homology arms flanking the desired insertion/modification.
-
FACS-capable flow cytometer (if using a fluorescent reporter for HDR)
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1. Co-transfect the Cas9/sgRNA expression vector(s) along with the HDR donor template.
-
This compound Treatment: Immediately after transfection, add this compound to the culture medium to a final concentration of 15 µM.
-
Timed Removal of this compound: The timing of this compound removal is critical for HDR. It is recommended to test a time course of inhibition (e.g., 4, 8, 12, and 24 hours). After the desired inhibition period, wash out the inhibitor as described in Protocol 1, step 4.
-
Cell Culture and Analysis: Culture the cells for 48-72 hours.
-
Quantification of HDR: The method for quantifying HDR will depend on the nature of the edit.
-
Fluorescent Reporter: If a fluorescent protein is being knocked in, HDR efficiency can be quantified by flow cytometry.
-
Restriction Site Insertion/Deletion: If the edit introduces or removes a restriction site, RFLP analysis of the PCR product can be used.
-
Sequencing: For precise quantification of both HDR and indels at the target locus, NGS is the recommended method.
-
-
Analysis of Off-Target Events: As in Protocol 1, analyze predicted off-target sites by NGS to assess the impact of timed Cas9 inhibition on off-target mutations.
-
Visualizations
Mechanism of this compound Inhibition
Caption: Mechanism of this compound inhibition of SpCas9.
Experimental Workflow for Temporal Control of Gene Knockout
Caption: Workflow for temporally controlled gene knockout.
Concluding Remarks
The use of this compound offers a promising strategy for fine-tuning CRISPR-Cas9 genome editing experiments. By providing temporal control over Cas9 activity, researchers can potentially minimize off-target mutations, which is a critical consideration for both basic research and the development of therapeutic applications. The protocols provided here serve as a starting point, and optimization of parameters such as inhibitor concentration and incubation time may be necessary for different cell types and specific experimental goals.
References
BRD0539 Protocol for In Vitro DNA Cleavage Assays: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0539 is a cell-permeable and reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2][3] It functions by blocking the binding of SpCas9 to target DNA, thereby preventing subsequent DNA cleavage.[1] This inhibition is achieved without interfering with the formation of the SpCas9-guide RNA (gRNA) complex.[4][5] this compound offers a valuable tool for the temporal and dose-dependent control of CRISPR-Cas9 genome editing activities. This document provides a detailed protocol for utilizing this compound in in vitro DNA cleavage assays.
Quantitative Data Summary
The inhibitory activity of this compound on SpCas9 has been quantified in both biochemical and cell-based assays. The key values are summarized in the table below.
| Assay Type | Metric | Value | Reference |
| In Vitro DNA Cleavage Assay | IC50 | 22 µM | [2][4][5] |
| eGFP Disruption Assay | EC50 | 11 µM | [3] |
Experimental Workflow
The following diagram illustrates the experimental workflow for the in vitro DNA cleavage assay with this compound.
Signaling Pathway/Mechanism of Action
The diagram below illustrates the mechanism of action of this compound in inhibiting SpCas9-mediated DNA cleavage.
Detailed Experimental Protocol: In Vitro DNA Cleavage Assay
This protocol is adapted from standard in vitro Cas9 cleavage assays to include the use of the inhibitor this compound.
Materials:
-
SpCas9 Nuclease: (e.g., NEB #M0386)
-
Single Guide RNA (sgRNA): Specific to the DNA target.
-
Target DNA: Linearized plasmid or PCR amplicon containing the target sequence.
-
This compound: Dissolved in DMSO.
-
10X Cas9 Reaction Buffer: (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl₂, 1 mM EDTA, pH 7.5)
-
Nuclease-free water
-
Proteinase K
-
DNA loading dye
-
Agarose gel and electrophoresis system
-
DNA visualization stain (e.g., SYBR Safe)
Procedure:
-
Preparation of Reagents:
-
On ice, prepare working dilutions of your sgRNA and target DNA with nuclease-free water.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the 1X Cas9 reaction buffer to minimize DMSO concentration in the final reaction. It is recommended to prepare a range of this compound concentrations to determine the IC50.
-
-
SpCas9:gRNA Complex Formation:
-
Assemble the following reaction mixture in a nuclease-free tube at room temperature. The final reaction volume will be 30 µL.
-
Nuclease-free water: to a final volume of 24 µL
-
10X Cas9 Reaction Buffer: 3 µL
-
sgRNA (e.g., 300 nM stock): 3 µL (final concentration 30 nM)
-
SpCas9 Nuclease (e.g., 1 µM stock): 3 µL (final concentration 30 nM)
-
-
Mix gently and incubate at 25°C for 10 minutes to allow the SpCas9:gRNA complex to form.
-
-
Inhibition with this compound:
-
To the pre-formed SpCas9:gRNA complex, add 3 µL of the desired concentration of this compound or DMSO as a vehicle control.
-
Mix gently and incubate at room temperature for 10-15 minutes.
-
-
Cleavage Reaction:
-
Initiate the cleavage reaction by adding 3 µL of the target DNA (e.g., 30 nM stock for a final concentration of 3 nM) to the mixture.
-
Mix thoroughly and incubate the reaction at 37°C for 15-60 minutes. The optimal incubation time may vary depending on the target sequence and should be determined empirically.
-
-
Reaction Termination and Enzyme Removal:
-
Stop the reaction by adding 1 µL of Proteinase K and incubating at room temperature for 10 minutes. This step is crucial to remove the tightly bound Cas9 from the DNA, allowing for proper separation on the gel.
-
-
Analysis of DNA Cleavage:
-
Add DNA loading dye to the reaction products.
-
Analyze the cleavage products by electrophoresis on an agarose gel (1-2% depending on the expected fragment sizes).
-
Visualize the DNA fragments using a suitable stain. Cleavage efficiency can be quantified by measuring the band intensities of the uncut substrate and the cleaved products.
-
Expected Results:
-
Control (DMSO): Successful cleavage of the target DNA into two smaller fragments.
-
This compound treated: A dose-dependent decrease in the intensity of the cleaved DNA fragments and a corresponding increase in the intensity of the uncut target DNA band.
Solubility and Storage of this compound:
-
Solubility: Soluble in DMSO up to 80 mg/mL (176.78 mM).[1] Also soluble in ethanol.[3]
-
Storage: Store the solid compound at -20°C for up to 3 years.[1] Solutions in DMSO can be stored at -80°C for up to 1 year.[1]
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents.
References
BRD0539: Temporal Control of Cas9 Activity for Precise Genome Editing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency in modifying cellular DNA. However, the continuous activity of the Cas9 nuclease can lead to unintended off-target mutations and cellular toxicity, posing significant challenges for therapeutic applications. Temporal control of Cas9 activity is therefore crucial for minimizing these undesirable effects and enhancing the precision of genome editing. BRD0539 is a cell-permeable, small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that offers a powerful solution for achieving such temporal control.[1][2] This document provides detailed application notes and protocols for utilizing this compound to reversibly modulate Cas9 activity in research and drug development settings.
This compound acts by blocking the binding of the SpCas9:gRNA complex to DNA, thereby preventing cleavage without interfering with the formation of the ribonucleoprotein (RNP) complex itself.[1][3] Its inhibitory effect is reversible, allowing for a defined window of Cas9 activity. This temporal control can be leveraged to improve the specificity of CRISPR-mediated genome editing and reduce off-target effects.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a quick reference for its properties and activity.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 452.54 g/mol | [4] |
| Formula | C₂₅H₂₅FN₂O₃S | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [4] |
| Storage | Store at -20°C | [4] |
| CAS Number | 1403838-79-8 | [4] |
Table 2: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 22 µM | In vitro DNA cleavage assay | [1][5] |
| EC₅₀ | 11 µM | eGFP disruption assay in U2OS.eGFP.PEST cells | [4] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the activity and temporal control of Cas9 using this compound.
Protocol 1: In-Cellular Cas9 Inhibition using the eGFP Disruption Assay
This protocol describes how to measure the inhibitory effect of this compound on Cas9 activity in a cellular context using a U2OS cell line stably expressing an eGFP-PEST fusion protein. Disruption of the eGFP gene by Cas9 leads to a loss of fluorescence, which can be quantified by flow cytometry.
Materials:
-
U2OS.eGFP.PEST cells
-
Purified SpCas9 protein
-
Synthetic single guide RNA (sgRNA) targeting the eGFP gene
-
This compound (dissolved in DMSO)
-
Lonza 4D-Nucleofector™ System and appropriate kits (e.g., SE Cell Line 4D-Nucleofector™ X Kit)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Culture: Culture U2OS.eGFP.PEST cells in complete medium until they reach 70-80% confluency.
-
RNP Complex Formation: a. Prepare a 20 µM stock solution of SpCas9 protein and a 24 µM stock solution of eGFP-targeting sgRNA. b. To form the RNP complex, mix 100 pmol of Cas9 protein with 120 pmol of sgRNA in a final volume of 10 µL of Cas9 buffer (20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10% glycerol, 1 mM TCEP).[7] c. Incubate the mixture at room temperature for 10-20 minutes.[7]
-
Nucleofection: a. Harvest U2OS.eGFP.PEST cells and resuspend them in the appropriate Nucleofector™ solution at a concentration of 2 x 10⁵ cells per 20 µL.[7] b. Gently mix the 20 µL of cell suspension with the 10 µL of pre-formed RNP complex. c. Transfer the cell/RNP mixture to a Nucleocuvette™ Strip and perform nucleofection using a pre-optimized program for U2OS cells (e.g., program X-001 for Lonza Nucleofector™ 2b).[1]
-
Plating and Treatment: a. Immediately after nucleofection, resuspend the cells in pre-warmed complete medium. b. Plate approximately 22,000 cells per well in a 96-well plate.[5] c. Add this compound to the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
Flow Cytometry Analysis: a. Harvest the cells by trypsinization and resuspend them in PBS. b. Analyze the percentage of eGFP-positive cells using a flow cytometer. c. Gate on the live cell population based on forward and side scatter. d. Quantify the percentage of eGFP-negative cells in the treated and control samples. The percentage of eGFP disruption is a measure of Cas9 activity.
Protocol 2: Assessing the Temporal Control and Reversibility of this compound
This protocol is designed to demonstrate the reversible nature of this compound-mediated Cas9 inhibition.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform Nucleofection and Plating: Follow steps 1-4a of Protocol 1 to prepare and plate the cells.
-
Initial Treatment: a. Add this compound to a final concentration of 15 µM to the designated wells.[5] Include a DMSO-only control.
-
Time-Course Washout: a. At various time points after the initial treatment (e.g., 2, 4, 8, 12, and 24 hours), aspirate the medium containing this compound from a set of wells.[5] b. Gently wash the cells once with pre-warmed PBS. c. Replace the medium with fresh, pre-warmed complete medium without this compound.
-
Final Incubation: Incubate all plates until a total of 48 hours post-nucleofection.
-
Flow Cytometry Analysis: Follow step 6 of Protocol 1 to analyze the percentage of eGFP disruption in all samples. A time-dependent increase in eGFP disruption after washout indicates the reversal of Cas9 inhibition.
Protocol 3: Conceptual Workflow for Evaluating the Effect of this compound on Off-Target Cleavage
Temporally limiting Cas9 activity with this compound is expected to reduce off-target editing. This conceptual workflow outlines how to assess this using a method like GUIDE-seq.
Materials:
-
Cells of interest
-
Cas9 and sgRNA targeting a specific genomic locus
-
This compound
-
GUIDE-seq oligo duplexes[2]
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Experimental Setup: a. Control Group: Transfect cells with Cas9:gRNA RNP and GUIDE-seq oligos. b. This compound Treatment Group: Transfect cells with Cas9:gRNA RNP and GUIDE-seq oligos, and treat with an optimized concentration of this compound for a defined period (e.g., 24 hours).
-
GUIDE-seq Protocol: a. Co-transfect the RNP and double-stranded oligodeoxynucleotides (dsODNs) for GUIDE-seq into the cells.[8] b. After 48-72 hours, harvest the cells and extract genomic DNA. c. Prepare NGS libraries according to the GUIDE-seq protocol, which involves shearing the DNA, ligating adapters, and performing two rounds of PCR to amplify the regions containing the integrated dsODNs.[2]
-
Sequencing and Analysis: a. Sequence the prepared libraries on an NGS platform. b. Align the sequencing reads to the reference genome to identify the sites of dsODN integration, which correspond to Cas9 cleavage sites. c. Compare the number and location of off-target sites between the control and this compound-treated groups. A reduction in the number of off-target sites in the this compound-treated group would demonstrate the inhibitor's ability to improve editing specificity.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 3. editco.bio [editco.bio]
- 4. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas9 RNP nucleofection for cell lines using Lonza 4D Nucleofector [protocols.io]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for BRD0539 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0539 is a cell-permeable and reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Its mechanism of action involves the inhibition of the SpCas9-DNA interaction, thereby preventing the cleavage of the target DNA.[1][2][3] This inhibitory effect allows for dose-dependent and temporal control over CRISPR-Cas9 gene editing, making it a valuable tool for various research applications.[2][3] this compound is soluble in DMSO and is typically delivered to cells by direct addition to the cell culture medium.[4][5]
Data Presentation
The following tables summarize the effective concentrations and incubation times of this compound in various cell types as reported in the literature.
Table 1: this compound Delivery Parameters for Different Cell Types
| Cell Type | Delivery Method | Concentration Range | Incubation Time | Outcome Measure | Reference |
| U2OS (Human Osteosarcoma) | Direct addition to medium | 15 µM | 2 - 24 hours | Inhibition of eGFP disruption | [4] |
| Escherichia coli | Direct addition to medium | 10 - 100 µM | Up to 30 hours | Partial inhibition of CRISPR-induced cell death | |
| Lacticaseibacillus paracasei | Direct addition to medium | 10 - 100 µM | Up to 30 hours | Partial inhibition of CRISPR-induced cell death | [6] |
| HEK293T (Human Embryonic Kidney) | Direct addition to medium | Not specified | Not specified | Used for CRISPR/Cas9-mediated gene editing studies | [7] |
| HeLa (Human Cervical Cancer) | Direct addition to medium | Not specified | Not specified | Used for CRISPR/Cas9 knockout screens | [8] |
| Jurkat (Human T lymphocyte) | Direct addition to medium | Not specified | Not specified | Used for CRISPR/Cas9-mediated gene editing | [9] |
| Primary Neurons | Direct addition to medium | Not specified | Not specified | Used in CRISPR-Cas9 knockout screens | [10][11] |
| Induced Pluripotent Stem Cells (iPSCs) | Direct addition to medium | Not specified | Not specified | Used in CRISPR/Cas9 gene editing | [12][13] |
Table 2: Cell Viability Assay Data for this compound
| Cell Type | Assay | Concentration | Incubation Time | Result | Reference |
| Escherichia coli | OD600 Measurement | 10 - 100 µM | 30 hours | No significant growth inhibition observed | [6] |
| Lacticaseibacillus paracasei | OD600 Measurement | 10 - 100 µM | 30 hours | No significant growth inhibition observed | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Centrifuge the vial of this compound briefly to pellet any powder that may be on the cap or walls.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 452.54 g/mol ), dissolve 4.53 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: Delivery of this compound to Adherent and Suspension Cells
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Suspension cells: Seed cells in a multi-well plate at the desired density.
-
-
Compound Dilution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[14]
-
Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the this compound-treated wells.
-
-
Cell Treatment:
-
Remove the existing medium from the wells (for adherent cells) or add the diluted compound directly to the cell suspension.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After incubation, proceed with the desired downstream assays, such as analysis of gene editing efficiency, protein expression, or cell viability.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with this compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound (from Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Assessment of Cell Viability using Trypan Blue Exclusion Assay
Materials:
-
Cells treated with this compound and vehicle control
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Following the treatment period with this compound (from Protocol 2), collect the cells. For adherent cells, trypsinize and resuspend in complete medium. For suspension cells, collect directly.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound treatment.
Caption: Logical workflow for this compound delivery.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 3. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 6. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-Mediated ATF6B Gene Editing Enhances Membrane Protein Production in HEK293T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and efficient workflow for generation of knock-in mutations in Jurkat T cells using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. Gene Editing in Human Induced Pluripotent Stem Cells Using Doxycycline-Inducible CRISPR-Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for BRD0539 Stability and Solubility Assessment in Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0539 is a cell-permeable and reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9), playing a crucial role in the temporal and dose-dependent control of CRISPR-Cas9 based systems.[1][2] Accurate characterization of its stability and solubility in cell culture media is paramount for designing and interpreting cellular assays. These application notes provide detailed protocols for assessing the stability and solubility of this compound in common cell culture media, ensuring reproducible and reliable experimental outcomes.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 452.54 g/mol | [1][2][3][4] |
| Formula | C₂₅H₂₅FN₂O₃S | [1][3][4] |
| CAS Number | 1403838-79-8 | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO and Ethanol. Insoluble in water. | [1][2][4] |
| Purity | ≥98% | [1][2] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to a year. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Media
This protocol outlines the determination of the kinetic solubility of this compound in a user-defined cell culture medium using the shake-flask method followed by HPLC-UV or LC-MS/MS analysis.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or equivalent shaker
-
High-speed microcentrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions:
-
In microcentrifuge tubes, add 980 µL of the desired cell culture medium (pre-warmed to 37°C).
-
Add 20 µL of the 10 mM this compound DMSO stock solution to achieve a final concentration of 200 µM. This creates a 2% DMSO concentration, which is generally well-tolerated by most cell lines.
-
Prepare a blank sample containing 980 µL of media and 20 µL of DMSO.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer set at 37°C with shaking (e.g., 850 rpm) for 2 hours to allow for equilibration.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes at room temperature to pellet any precipitated compound.
-
-
Sample Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Compare the measured concentration to a standard curve of this compound prepared in the same medium to determine the solubility limit.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol determines the stability of this compound in cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without FBS
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes or 96-well plates
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike the pre-warmed cell culture medium with the this compound stock solution to a final concentration relevant to the intended cellular assays (e.g., 10 µM).
-
Prepare multiple aliquots for different time points.
-
-
Incubation:
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot.
-
Immediately analyze the concentration of the remaining this compound using a validated HPLC-UV or LC-MS/MS method.
-
The sample for the 0-hour time point should be analyzed immediately after preparation.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Calculate the half-life (t₁/₂) of this compound in the medium.
-
Data Presentation
The following tables present example data for the solubility and stability of this compound in different cell culture media.
Table 2: Solubility of this compound in Various Cell Culture Media
| Media | Serum Concentration | Temperature (°C) | Measured Solubility (µM) |
| DMEM | 10% FBS | 37 | 150 |
| RPMI-1640 | 10% FBS | 37 | 125 |
| PBS | None | 37 | 5 |
Table 3: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 91 |
| 24 | 82 |
| 48 | 71 |
| 72 | 60 |
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: Hypothetical pathway showing this compound's effect on the CRISPR-Cas9 system.
References
Application Notes and Protocols: Preparation of BRD0539 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0539 is a potent, cell-permeable, and reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2][3][4] Its mechanism of action involves blocking the binding of SpCas9 to DNA, thereby preventing gene editing.[1][3][4] This allows for dose-dependent and temporal control over CRISPR-Cas9 systems, making it a valuable tool in genetic research and therapeutic development. Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 452.54 g/mol [1][3] |
| Formula | C₂₅H₂₅FN₂O₃S[1][3] |
| CAS Number | 1403838-79-8[1] |
| Purity | ≥98% (HPLC)[2] |
| Solubility (Max Conc.) | |
| DMSO | up to 100 mM (45.25 mg/mL) or 91 mg/mL (201.08 mM)[1] |
| Ethanol | up to 100 mM (45.25 mg/mL) |
| Water | Insoluble[1] |
| Biological Activity | |
| IC₅₀ | 22 µM (in vitro SpCas9 DNA cleavage assay)[1][2][4] |
| EC₅₀ | 11 µM (in an eGFP disruption assay) |
| Storage (Powder) | 3 years at -20°C[1][3] |
| Storage (Stock Solution) | 1 year at -80°C in a suitable solvent[1][3]; 1 month at -20°C[1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound (see calculation below).
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 452.54 g/mol / 1000 = 4.5254 mg
-
-
Dissolution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.53 mg of powder, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) or sonication can be used to aid dissolution if necessary.[3][4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][4]
Solvent Volume Calculation Table for Stock Solutions:
The following table provides pre-calculated solvent volumes required to prepare stock solutions of various concentrations based on a product molecular weight of 452.54 g/mol .
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.21 mL | 11.05 mL | 22.10 mL |
| 5 mM | 0.44 mL | 2.21 mL | 4.42 mL |
| 10 mM | 0.22 mL | 1.10 mL | 2.21 mL |
| 50 mM | 0.04 mL | 0.22 mL | 0.44 mL |
Mechanism of Action and Experimental Workflow
This compound functions by directly inhibiting the SpCas9 nuclease. The workflow for preparing a stock solution is a standard laboratory procedure designed to ensure accurate concentration and stability. The subsequent signaling pathway diagram illustrates the point of inhibition in the CRISPR-Cas9 gene-editing process.
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound inhibits SpCas9, preventing DNA binding and cleavage.
References
Application Notes and Protocols for Utilizing BRD0539 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0539 is a reversible and cell-permeable small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2][3] It functions by disrupting the interaction between SpCas9 and DNA, thereby preventing gene editing.[4][5] These properties make this compound a valuable tool for the temporal and dose-dependent control of CRISPR-Cas9 activity in various research and therapeutic applications. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CRISPR-Cas9 systems.
Mechanism of Action
This compound inhibits SpCas9 activity by blocking the formation of the DNA-bound state.[1][6] It does not interfere with the formation of the SpCas9:gRNA ribonucleoprotein complex.[1][5] This reversible inhibition allows for precise control over the timing of gene editing experiments.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay Condition | Source |
| IC50 | 22 µM | In vitro DNA cleavage assay | [1][2][6] |
| EC50 | 11 µM | eGFP disruption assay in U2OS.eGFP.PEST cells | [2] |
| Solubility | Up to 100 mM in DMSO and ethanol | [2] | |
| Storage | Store at -20°C | [2] | |
| Molecular Weight | 452.54 g/mol | [4] | |
| Formula | C25H25FN2O3S | [4] |
Experimental Protocols
In Vitro DNA Cleavage Assay
This assay assesses the direct inhibitory effect of this compound on SpCas9 nuclease activity.
Materials:
-
Purified SpCas9 protein
-
Single guide RNA (sgRNA) targeting a specific DNA sequence
-
Linearized plasmid DNA substrate containing the target sequence
-
This compound
-
DMSO (vehicle control)
-
10x NEBuffer 3 (New England Biolabs)
-
Nuclease-free water
-
Agarose gel
-
SYBR Gold or other DNA stain
-
Gel imaging system
Protocol:
-
Prepare the SpCas9:gRNA ribonucleoprotein (RNP) complex by incubating SpCas9 protein with sgRNA.
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the pre-formed SpCas9:gRNA complex, the linearized DNA substrate, and this compound (or DMSO for the control) in 1x NEBuffer 3. A typical reaction might involve 5 nM SpCas9:gRNA complex and varying concentrations of this compound.[5]
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Stop the reaction by adding a suitable stop solution (e.g., containing proteinase K and EDTA).
-
Analyze the cleavage products by running the samples on a 1% agarose gel stained with SYBR Gold.[5]
-
Visualize the DNA bands using a gel imaging system and quantify the band intensities using software like ImageJ to determine the extent of DNA cleavage.[5]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
eGFP Disruption Assay (Cell-Based)
This high-throughput assay measures the inhibition of SpCas9-mediated gene disruption in a cellular context.
Materials:
-
U2OS.eGFP.PEST cells (or other suitable reporter cell line)
-
Pre-formed SpCas9:gRNA RNP complex targeting the eGFP gene
-
This compound
-
DMSO (vehicle control)
-
Nucleofection reagent and system
-
96-well or 384-well plates
-
Cell culture medium
-
High-content imaging system
Protocol:
-
Culture U2OS.eGFP.PEST cells to the desired confluency.
-
Prepare the SpCas9:gRNA RNP complex targeting the eGFP gene.
-
Nucleofect the U2OS.eGFP.PEST cells with the pre-formed RNP complex. For example, use 2x10^5 cells and 10 pmol of the RNP complex.[1]
-
Immediately after nucleofection, plate approximately 22,000 cells per well in a 96-well plate.[1]
-
Add this compound at various concentrations (e.g., a dose range from 4.6–17.5 µM) or DMSO to the wells.[5] A final concentration of 15 µM this compound has been shown to be effective.[1][5]
-
Incubate the cells for 24-48 hours.[5]
-
Fix the cells and stain the nuclei if required.
-
Acquire images using a high-content imaging system, quantifying the number of eGFP-positive cells.
-
Calculate the percentage of eGFP disruption for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of eGFP disruption against the logarithm of the this compound concentration.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the CRISPR-Cas9 system.
Caption: Workflow for a cell-based HTS assay using this compound.
Caption: Logical flow of a this compound screening assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to optimize BRD0539 concentration for maximum inhibition?
Welcome to the technical support center for BRD0539, a cell-permeable and reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximal inhibition of SpCas9 activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of SpCas9.[1][2][3] It functions by reversibly binding to SpCas9 and blocking it from binding to the protospacer adjacent motif (PAM) on the DNA.[4] This prevents the initiation of DNA cleavage. Importantly, this compound does not interfere with the formation of the SpCas9-guide RNA (gRNA) complex.[1][5]
Q2: What are the key properties and storage recommendations for this compound?
A2: this compound is a cell-permeable compound.[3][4][6][7] Key properties and storage recommendations are summarized in the table below.
Q3: What is the recommended starting concentration for this compound?
A3: The optimal concentration of this compound will vary depending on the specific experimental setup, including the cell type and the delivery method of the CRISPR-Cas9 components. Based on in vitro and cell-based assays, a good starting point for optimization is in the range of 10-50 µM. The apparent IC50 for in vitro DNA cleavage is ~22 µM, and the apparent EC50 in an eGFP disruption assay is ~11 µM.[2][3][6][7]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low toxicity in eukaryotic cells at effective concentrations.[4] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. One study in HEK293T reporter cells measured cytotoxicity after 72 hours of incubation.[8]
Q5: How can I control the timing of SpCas9 inhibition with this compound?
A5: this compound is a reversible inhibitor, which allows for temporal control of SpCas9 activity.[1][4][6][7] The inhibitory effect can be removed by washing the cells and replacing the medium with fresh medium lacking this compound.[1] This allows for pulse-chase type experiments to control the window of Cas9 activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of SpCas9 activity | - Suboptimal this compound concentration: The concentration may be too low for your specific cell type or experimental conditions.- Incorrect sgRNA design: The sgRNA may not be efficiently guiding Cas9 to the target site.- Inefficient delivery of this compound: The compound may not be reaching the intracellular Cas9-gRNA complex effectively.- Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 100 µM).- Validate the efficiency of your sgRNA using a well-established assay before inhibitor experiments.- Ensure proper solubilization of this compound and consider using a different delivery vehicle if necessary.- Store this compound as recommended and prepare fresh dilutions for each experiment. |
| High cell toxicity or unexpected phenotypes | - This compound concentration is too high: Exceeding the optimal concentration can lead to off-target effects or general cytotoxicity.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.- Cell line sensitivity: Some cell lines may be more sensitive to the compound or the solvent. | - Determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or CCK-8 assay).- Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).- If your cell line is particularly sensitive, consider reducing the incubation time with this compound. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes.- Inconsistent delivery of CRISPR components: The efficiency of transfection or transduction of Cas9 and sgRNA can vary.- Inconsistent timing of this compound addition: The timing of inhibitor addition relative to the delivery of CRISPR components can impact the results. | - Maintain consistent cell culture practices and use cells within a defined passage number range.- Optimize and standardize your method for delivering Cas9 and sgRNA to ensure consistent expression levels.- Add this compound at the same time point in each experiment relative to the introduction of the CRISPR machinery. |
| Precipitation of this compound in culture medium | - Poor solubility: this compound may precipitate in aqueous solutions if not properly prepared.- High concentration: The concentration of this compound may exceed its solubility limit in the culture medium. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO. For cell-based assays, it is recommended to first dilute the stock solution in DMSO to create a gradient, and then add the diluted inhibitor to the cell culture medium to reach the final desired concentration.[9]- Avoid using a final concentration that is close to the solubility limit of the compound in your medium. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Apparent IC50 | 22 µM | In vitro DNA cleavage assay | [1][2][4] |
| Apparent EC50 | 11 µM | eGFP disruption assay in U2OS.eGFP.PEST cells | [6][7] |
| Solubility in DMSO | 80 mg/mL (176.78 mM) | - | [9] |
| Solubility in Ethanol | to 100 mM | - | [2] |
| Storage (Powder) | -20°C for 3 years | - | [1] |
| Storage (in Solvent) | -80°C for 1 year | - | [1] |
Experimental Protocols & Workflows
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound inhibition of SpCas9.
Experimental Workflow: Optimizing this compound Concentration
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 3. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 4. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing BRD0539 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity associated with the use of BRD0539, a cell-permeable and reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9). While this compound has been reported to have low toxicity in eukaryotic cells, unexpected cytotoxicity can arise in sensitive cell lines or under specific experimental conditions.[1] This guide offers structured advice for identifying, mitigating, and understanding these effects.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
A1: Published data on the cytotoxicity of this compound in a wide range of mammalian cell lines is limited. However, one study has indicated that this compound exhibits low toxicity in eukaryotic cells.[1] It is important to note that the absence of extensive public data does not preclude the possibility of cytotoxicity in specific, sensitive cell lines or under particular experimental conditions. Researchers should empirically determine the optimal, non-toxic working concentration for their specific cell line of interest.
Q2: My cells are showing signs of cytotoxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. What are the potential causes?
A2: Several factors could contribute to observed cytotoxicity:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[2]
-
Off-Target Effects: Like many small molecules, this compound could have off-target effects that lead to cytotoxicity in some cell types.[3][4][5]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to perturbations in the cellular pathways affected by this compound or its off-targets.
-
Indirect Effects of Cas9 Inhibition: While this compound inhibits Cas9, the expression of Cas9 itself has been shown to activate the p53 pathway, which can lead to cell cycle arrest or apoptosis.[6][7] The interplay between Cas9 expression and its inhibition by this compound in your system may contribute to the observed phenotype.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: A dose-response experiment is crucial to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a relevant incubation period.[8][9] The goal is to find the highest concentration that effectively inhibits SpCas9 without causing significant cell death.
Q4: What are some best practices to minimize the risk of cytotoxicity when using this compound?
A4:
-
Perform a Dose-Response Curve: Always determine the EC50 (effective concentration for 50% inhibition of Cas9) and CC50 (cytotoxic concentration for 50% of cells) in your specific cell line.
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest concentration that achieves the desired biological effect.
-
Control for Solvent Toxicity: Include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) in all experiments.
-
Monitor Cell Health Regularly: Visually inspect your cells daily for any morphological changes indicative of stress or toxicity.
-
Minimize Exposure Time: If possible, reduce the duration of this compound treatment to the minimum time required to achieve the desired effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cytotoxicity observed during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death across all this compound concentrations. | 1. High sensitivity of the cell line. 2. Solvent toxicity. 3. Error in compound dilution. | 1. Perform a broader dose-response experiment with lower concentrations of this compound. 2. Ensure the final solvent concentration is non-toxic (typically ≤0.1% DMSO). 3. Prepare fresh dilutions of this compound and verify the concentration. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Passage number of cells. | 1. Standardize cell seeding density for all experiments. 2. Maintain consistent incubation times with this compound. 3. Use cells within a consistent and low passage number range. |
| Cell morphology changes (e.g., rounding, shrinking) but viability assays show minimal cell death. | 1. Cell stress or cell cycle arrest. 2. Sub-lethal cytotoxic effects. | 1. Perform a cell cycle analysis (e.g., propidium iodide staining and flow cytometry). 2. Use more sensitive apoptosis assays like Annexin V or caspase activity assays. |
| Edge effects observed in multi-well plates. | 1. Evaporation of media from outer wells. | 1. Do not use the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Here are detailed protocols for key experiments to assess cytotoxicity and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V.[11][12][13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or DAPI
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound at various concentrations and for the desired time. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or DAPI solution to stain for necrotic or late apoptotic cells.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17][18]
Materials:
-
Treated and control cells in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as required.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by placing the plate on a plate shaker at 300–500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway
Caption: Potential indirect effect of the CRISPR-Cas9 system on the p53 pathway and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for investigating and mitigating this compound-induced cytotoxicity.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Cas9 activates the p53 pathway and selects for p53-inactivating mutations — JRNLclub, the online journal club [jrnlclub.org]
- 7. Cas9 activates the p53 pathway and selects for p53-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. mpbio.com [mpbio.com]
- 18. promega.com [promega.com]
Technical Support Center: Improving BRD0539 Delivery into Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of BRD0539 into primary cells.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable and reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2][3][4][5] Its primary mechanism of action is to block the DNA-binding ability of SpCas9 by disrupting the interaction between SpCas9 and the protospacer adjacent motif (PAM).[1] This inhibition is dose-dependent and reversible.[2][4][5]
2. What are the key properties of this compound relevant for cell-based assays?
This compound is a hydrophobic molecule. Understanding its solubility and stability is crucial for effective delivery.
-
Solubility: this compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[2][4] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then diluted in the culture medium.[3]
-
Stability: Stock solutions of this compound in DMSO are stable for extended periods when stored at -20°C or -80°C.[3][6]
3. What are the common challenges in delivering this compound to primary cells?
Delivering small molecules like this compound to primary cells can be more challenging than with immortalized cell lines. Common issues include:
-
Lower delivery efficiency: Primary cells can be less permeable to small molecules compared to cell lines.
-
Increased cytotoxicity: Primary cells are often more sensitive to solvents like DMSO and to the compound itself.
-
Variability between donors and cell types: Primary cells exhibit significant biological variability.
-
Precipitation of the compound: Poor solubility in aqueous culture media can lead to the compound precipitating out of solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the delivery of this compound into primary cells.
Issue 1: Low or no observed effect of this compound
| Possible Cause | Troubleshooting Step |
| Poor solubility/precipitation | Ensure the final DMSO concentration in your cell culture medium is as low as possible (typically <0.5%) to prevent both cytotoxicity and compound precipitation. Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment. Sonication can aid in the dissolution of this compound in DMSO.[3] |
| Insufficient intracellular concentration | Increase the incubation time or the concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific primary cell type. |
| Degradation of the compound | While this compound is generally stable, ensure proper storage of stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation.[3][6] |
| Cell type-specific resistance | Some primary cells may have active efflux pumps that remove the compound. Consider using efflux pump inhibitors, but be aware of potential off-target effects. |
Issue 2: High cytotoxicity or cell death
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your primary cells. Keep the final DMSO concentration below this limit (ideally ≤0.1%). |
| Compound-induced cytotoxicity | Lower the concentration of this compound. Determine the cytotoxic threshold by performing a dose-response viability assay (e.g., using CCK-8, MTT, or live/dead staining).[7] |
| Extended incubation time | Reduce the incubation time. A time-course experiment can help identify the optimal window for achieving the desired effect with minimal toxicity. |
Issue 3: Inconsistent results between experiments
| Possible Cause | Troubleshooting Step |
| Variability in primary cells | Use cells from the same donor for a given set of experiments where possible. Document donor information and passage number. Increase the number of biological replicates to account for inherent variability. |
| Inconsistent compound preparation | Prepare a large batch of the this compound stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound. |
| Experimental procedure variations | Standardize all steps of the experimental protocol, including cell seeding density, incubation times, and media changes. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on in vitro and cell line experiments. Note that these values may need to be optimized for specific primary cell types.
| Parameter | Value | Cell Type/Assay | Source |
| IC50 (in vitro DNA cleavage) | 22 µM | In vitro | [2][4][5] |
| EC50 (eGFP disruption assay) | 11 µM | U2OS.eGFP.PEST cells | [4][5] |
| Working Concentration | 15 µM | U2OS.eGFP.PEST cells | [2] |
| Working Concentration | 50-100 µM | E. coli and L. paracasei | [1] |
| Solubility in DMSO | 80-100 mg/mL | N/A | [3][4][6] |
| Solubility in Ethanol | 31-45.25 mg/mL | N/A | [2][4] |
| Solubility in Water | Insoluble | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution in DMSO:
-
Allow the vial of solid this compound (MW: 452.54 g/mol ) to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, high-quality DMSO to dissolve the compound. For example, to make a 10 mM stock, dissolve 4.53 mg of this compound in 1 mL of DMSO.
-
Vortex and/or sonicate until the compound is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][6]
-
-
Prepare a working solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations.
-
Important: Add the DMSO stock solution to the medium and mix immediately to prevent precipitation. The final DMSO concentration should be kept consistent across all conditions, including the vehicle control.
-
Protocol 2: Dose-Response and Cytotoxicity Assay
-
Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover overnight.
-
Compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) by diluting the stock solution in complete culture medium.
-
Include a vehicle-only control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a CCK-8 or MTT assay, following the manufacturer's instructions.[7]
-
Alternatively, use microscopy with a live/dead stain to visualize and quantify cytotoxicity.
-
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the cytotoxic threshold and the optimal working concentration range.
Visualizations
References
- 1. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 4. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 5. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
BRD0539 Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of BRD0539 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1] Quantitative solubility data is summarized in the table below.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: No, this compound is insoluble in water and aqueous buffers.[1] Direct addition to these solutions will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in your aqueous working solution should be kept as low as possible to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[1][3][4][5][6] However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 45.25 - 91 | 100 - 201.08 |
| Ethanol | 31 - 45.25 | ~68 - 100 |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources.[1][2]
Troubleshooting Guide: Precipitation in Aqueous Solutions
| Problem | Potential Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The aqueous solution cannot maintain the solubility of this compound at the desired concentration. | - Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. - Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution. - Use of Co-solvents: For in vivo formulations, co-solvents like PEG300 and Tween-80 are used.[1] While not always suitable for in vitro work, for some biochemical assays, a small percentage of these might be tolerable. - Employ Solubility Enhancers: Consider using cyclodextrins to form inclusion complexes that increase the aqueous solubility of this compound.[7][8][9][10][11][12][13][14] |
| Cloudiness or precipitation in cell culture media over time. | Temperature fluctuations, high concentration of media components, or interaction with serum proteins can lead to precipitation.[15][16][17][18][19] | - Pre-warm media and solutions: Ensure that your cell culture media and other aqueous solutions are pre-warmed to 37°C before adding the this compound stock solution. - Reduce serum concentration: If experimentally feasible, try reducing the serum percentage in your culture media, as serum proteins can sometimes contribute to compound precipitation. - Filter the final solution: After dilution, if a fine precipitate is observed, you may consider filtering the solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of your active compound. |
| Inconsistent experimental results. | Inconsistent solubility and precipitation can lead to variability in the effective concentration of this compound. | - Vortex during dilution: When diluting the DMSO stock, vortex the aqueous solution to ensure rapid and uniform mixing. - Prepare fresh working solutions: Prepare your aqueous working solutions of this compound fresh for each experiment to avoid issues with compound degradation or precipitation over time. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[20]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the high-concentration stock solution.
-
Dilute the stock solution in 100% DMSO to create an intermediate stock at a concentration that is 1000x your final desired concentration (e.g., if your final concentration is 10 µM, prepare a 10 mM intermediate stock).
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Add the appropriate volume of the intermediate DMSO stock solution to the pre-warmed medium/buffer to achieve the desired final concentration of this compound. For a 1000x stock, this would be a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Immediately vortex the solution to ensure rapid and thorough mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO to your cell culture medium or buffer, ensuring the final DMSO concentration matches that of your experimental samples.
-
Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility
-
Prepare a Cyclodextrin Solution:
-
Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer or cell culture medium to a concentration known to be effective for solubilizing hydrophobic compounds (e.g., 1-10% w/v).
-
-
Prepare this compound-Cyclodextrin Complex:
-
Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
Slowly add the this compound DMSO stock to the cyclodextrin solution while vortexing. The molar ratio of this compound to cyclodextrin will need to be optimized for your specific application.
-
Allow the mixture to incubate, with gentle agitation, for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
-
Final Preparation:
-
The resulting solution containing the this compound-cyclodextrin complex can then be used in your experiments. Remember to include a vehicle control with the cyclodextrin solution and DMSO.
-
Visualizations
This compound Mechanism of Action
This compound is an inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[21] It functions by interfering with the ability of SpCas9 to bind to the protospacer adjacent motif (PAM) on the target DNA, which is a critical step for DNA cleavage.
Caption: A diagram illustrating how this compound inhibits the CRISPR-Cas9 system.
Experimental Workflow for Preparing an Aqueous Working Solution
This workflow outlines the recommended steps for preparing a this compound working solution for in vitro experiments.
Caption: A flowchart for preparing aqueous solutions of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
BRD0539 Technical Support Center: Minimizing Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of BRD0539 in long-term experiments to ensure its stability and the reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions to ensure long-term stability?
A1: Proper storage is critical to prevent the degradation of this compound. Follow these guidelines for optimal stability:
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][2][3] |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. Avoid multiple freeze-thaw cycles.[2] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol.[4][5] For cell culture applications, DMSO is the preferred solvent for preparing high-concentration stock solutions.
Q3: How can I prevent precipitation of this compound when preparing working solutions in aqueous media?
A3: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To minimize this:
-
Serial Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous medium.[1]
-
Pre-warming: Warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[1]
-
Vortexing: Add the this compound solution dropwise to the medium while gently vortexing.
-
Sonication: If precipitation occurs, brief sonication can help redissolve the compound.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium during long-term experiments?
A4: While specific data on the long-term stability of this compound in cell culture media is limited, studies on similar sulfonamide-containing compounds provide some insights. Sulfonamides are generally hydrolytically stable at neutral to alkaline pH, which is consistent with typical cell culture conditions (pH 7.2-7.4).[6][7] However, degradation can still occur over extended periods at 37°C. One study has shown that this compound is stable in human plasma.[8]
For long-term experiments (extending over several days), it is recommended to replenish the this compound-containing medium every 24-48 hours to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of this compound activity over time | Compound degradation in the culture medium. | Replenish the medium with freshly prepared this compound every 24-48 hours. Assess the stability of this compound under your specific experimental conditions using a quantitative method like LC-MS/MS. |
| Adsorption to plasticware. | Use low-adsorption plasticware. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | |
| Precipitation of this compound in culture medium | Poor solubility in aqueous solution. | Follow the recommended procedures for preparing working solutions (see FAQ Q3). Lower the final concentration of this compound if possible. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or handling. | Strictly adhere to standardized protocols for storage, handling, and preparation of this compound solutions. Aliquot stock solutions to minimize variability. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution and store them at -80°C.[1][2][3] | |
| Cell toxicity observed | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). |
| Intrinsic toxicity of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments
-
LC-MS grade acetonitrile and water
-
Formic acid
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
LC-MS system
Procedure:
-
Preparation of this compound-Spiked Medium:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Distribute aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection:
-
At each time point, remove one tube from the incubator and immediately process it for LC-MS analysis or store it at -80°C until analysis. The t=0 sample should be processed immediately without incubation.
-
-
Sample Preparation for LC-MS:
-
To 100 µL of the this compound-containing medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor the specific parent-to-product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of a standard solution.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound relative to the t=0 sample over time to determine its degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 4. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing BRD0539 Efficacy Through sgRNA Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CRISPR-Cas9 inhibitor, BRD0539. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical impact of single-guide RNA (sgRNA) design on the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SpCas9?
This compound is a cell-permeable and reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2][3][4] It functions by blocking the binding of the SpCas9-sgRNA complex to the target DNA.[1][5] Importantly, this compound does not prevent the association of sgRNA with the Cas9 protein itself.[1] Its inhibitory effect is dose-dependent, allowing for temporal control of SpCas9 activity in your experiments.[3]
Q2: Does the design of my sgRNA affect the inhibitory activity of this compound?
While direct studies on the influence of sgRNA design on this compound efficacy are limited, the principles of CRISPR-Cas9 function suggest a strong correlation. The stability and conformation of the SpCas9-sgRNA complex are critical for its interaction with target DNA. A well-designed sgRNA ensures the proper folding and presentation of the guide sequence, which may, in turn, influence the accessibility of the this compound binding site on the Cas9-sgRNA-DNA intermediate. Poorly designed sgRNAs that lead to unstable complexes could potentially alter the inhibitory profile of this compound.
Q3: What are the key parameters for designing an effective sgRNA for experiments involving this compound?
To ensure robust and reproducible results when using this compound, it is crucial to start with a highly effective sgRNA. Key design considerations include:
-
On-Target Efficacy: Employ sgRNA design tools that predict high on-target activity. This ensures that the observed inhibition by this compound is not confounded by inherently low Cas9 cutting efficiency.
-
Specificity: Minimize off-target effects by selecting sgRNA sequences with low homology to other genomic regions. This is critical for attributing any observed phenotype to the intended on-target inhibition.
-
Structural Integrity: Avoid sequences that may form strong secondary structures within the guide sequence, as this can impede binding to the target DNA. The secondary structure of the sgRNA scaffold is also crucial for Cas9 binding and function.
-
GC Content: Aim for a GC content between 40-60% in the guide sequence for optimal stability and binding.
-
PAM Compatibility: Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).
Troubleshooting Guide
Issue 1: I am not observing the expected level of SpCas9 inhibition with this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal sgRNA Design | 1. Re-evaluate sgRNA efficiency: Use a validated sgRNA design tool to check the predicted on-target score of your sgRNA. Consider testing 2-3 different sgRNAs for your target gene to identify the most potent one.[6] 2. Assess sgRNA secondary structure: Use RNA folding prediction software to ensure your sgRNA is not forming inhibitory secondary structures. |
| Incorrect this compound Concentration | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported IC50 is 22 µM in an in vitro DNA cleavage assay.[1][2][4] 2. Check compound stability: Ensure proper storage and handling of this compound to maintain its activity. |
| Cell Type Variability | Different cell lines may exhibit varying uptake of this compound. Optimize the delivery method and concentration for your specific cell type. |
| Experimental Setup | Ensure that the timing of this compound treatment is appropriate for your assay. For example, in a gene editing experiment, the inhibitor should be present during the active window of Cas9 expression and activity. |
Issue 2: I am observing high variability in this compound efficacy across different sgRNAs targeting the same gene.
| Potential Cause | Troubleshooting Step |
| Differential On-Target Efficiency of sgRNAs | Even with good design scores, the empirical efficiency of sgRNAs can vary. This inherent difference in cutting efficiency will translate to apparent differences in inhibition by this compound. It is crucial to normalize the inhibitory effect to the baseline activity of each sgRNA. |
| sgRNA-Specific Structural Effects | The specific sequence of the sgRNA could subtly alter the conformation of the SpCas9-sgRNA complex, potentially influencing its interaction with this compound. While not definitively proven, this remains a theoretical possibility. |
| Off-Target Effects of sgRNAs | If one sgRNA has more off-target sites than another, the global level of Cas9 activity might be higher, requiring a higher concentration of this compound for effective inhibition. Use sgRNA design tools that predict and help minimize off-target effects. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Assay Condition |
| IC50 | 22 µM | In vitro DNA cleavage assay[1][2][4] |
| Apparent EC50 | 11 µM | eGFP disruption assay[3][7] |
| Solubility in DMSO | 80 mg/mL (176.78 mM) | [5] |
| Storage | -20°C (pure form), -80°C (in solvent) | [5] |
Experimental Protocols
eGFP Disruption Assay for Assessing this compound Efficacy
This protocol is adapted from methodologies used to characterize this compound activity.[1]
1. Cell Culture and Plating:
- Culture U2OS cells stably expressing eGFP (U2OS.eGFP) in appropriate media.
- Seed 2 x 10^5 cells per well in a 24-well plate the day before transfection.
2. Transfection:
- Prepare a transfection mix containing a plasmid encoding SpCas9 and a plasmid encoding the eGFP-targeting sgRNA.
- Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.
3. This compound Treatment:
- Immediately after transfection, add this compound to the desired final concentration (e.g., a range from 1 µM to 50 µM for a dose-response curve). Include a DMSO-only control.
4. Incubation:
- Incubate the cells for 48-72 hours to allow for Cas9 expression, eGFP disruption, and eGFP protein turnover.
5. Analysis:
- Harvest the cells and analyze the percentage of eGFP-negative cells by flow cytometry.
- The efficacy of this compound is determined by the reduction in the percentage of eGFP-negative cells in the treated samples compared to the DMSO control.
Visualizations
Caption: Mechanism of this compound inhibition of SpCas9.
Caption: Recommended workflow for sgRNA design in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5′ modifications to CRISPR–Cas9 gRNA can change the dynamics and size of R-loops and inhibit DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. cdn.origene.com [cdn.origene.com]
BRD0539 Technical Support Center: Optimizing Incubation Time
Welcome to the technical support center for BRD0539, a cell-permeable and reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of SpCas9.[1][2][3] It functions by reversibly binding to SpCas9 and preventing it from binding to DNA, thereby inhibiting its gene-editing activity.[2][3] Importantly, this compound does not interfere with the formation of the SpCas9-gRNA complex.[4]
Q2: What is a typical concentration range and incubation time for this compound in cell culture?
A2: The optimal concentration and incubation time are highly dependent on the cell type and experimental endpoint. However, published studies have used concentrations around 15 µM with incubation times ranging from 2 to 24 hours.[4] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line.
Q3: How can I determine the optimal incubation time for this compound in my experiment?
A3: The optimal incubation time can be determined by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and then assessing the desired outcome at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). The ideal incubation time will be the point at which you observe the desired level of inhibition without significant off-target effects or cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low toxicity in some eukaryotic cells.[5] However, it is always recommended to perform a cell viability assay in parallel with your primary experiment to assess any potential cytotoxic effects of this compound on your specific cell line at the concentrations and incubation times being tested.
Q5: Is the inhibitory effect of this compound reversible?
A5: Yes, this compound is a reversible inhibitor of SpCas9.[1][4][5] This means that its inhibitory effect can be removed by washing the compound out of the cell culture media. This property allows for temporal control of SpCas9 activity.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Value | Assay Condition |
| IC50 | 22 µM | In vitro DNA cleavage assay |
| EC50 | 11 µM | eGFP disruption assay in U2OS cells |
| Recommended Starting Concentration | 10-50 µM | In cell-based assays |
| Reported Incubation Time Range | 2 - 24 hours | eGFP-disruption assay in U2OS.eGFP.PEST cells[4] |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based CRISPR-Cas9 experiment.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (dissolved in DMSO)
- Plasmids encoding SpCas9 and a specific gRNA, or pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complexes
- Transfection reagent or electroporation system
- Assay-specific reagents (e.g., for cell viability, gene editing efficiency analysis)
- 96-well or other multi-well cell culture plates
- Phosphate-buffered saline (PBS)
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Mechanism of this compound-mediated inhibition of the CRISPR-Cas9 pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting guide for optimizing this compound treatment.
References
Validation & Comparative
Validating the Inhibitory Effect of BRD0539 on SpCas9: A Comparative Guide
For researchers and drug development professionals investigating CRISPR-Cas9 technology, precise control over the activity of the Cas9 nuclease is paramount. Small molecule inhibitors offer a reversible and dose-dependent means to modulate this activity. BRD0539 has emerged as a key cell-permeable inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This guide provides a comprehensive overview of methodologies to validate the inhibitory effect of this compound, comparing its performance with potential alternatives and supported by detailed experimental protocols.
This compound acts by blocking the binding of the SpCas9-gRNA complex to its target DNA, thereby preventing downstream cleavage.[1][2] It is a reversible inhibitor, allowing for temporal control of SpCas9 activity.[1][3]
Comparative Inhibitory Activity
The inhibitory potency of this compound has been characterized in multiple assays. For a clear comparison, the following table summarizes its quantitative performance alongside potential alternative inhibitory strategies.
| Inhibitor/Strategy | Target | Assay Type | IC50/EC50 | Key Features |
| This compound | S. pyogenes Cas9 (SpCas9) | In vitro DNA Cleavage | ~22 µM[1][4][5] | Cell-permeable, reversible |
| This compound | SpCas9 | eGFP Disruption Assay (in cells) | ~11 µM | Demonstrates cellular activity |
| Inactive Analogs | SpCas9 | Various | > 20 µM | Used as negative controls in experiments |
| AcrIIA4 | SpCas9 | eGFP Disruption Assay | N/A | Anti-CRISPR protein, irreversible inhibition[3] |
Experimental Protocols for Validation
To rigorously validate the inhibitory effect of this compound, a combination of in vitro and cell-based assays is recommended.
This biochemical assay directly measures the ability of this compound to inhibit the nuclease activity of SpCas9.
Protocol:
-
Reaction Setup: Pre-incubate purified SpCas9 protein and a specific guide RNA (gRNA) to form the ribonucleoprotein (RNP) complex.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the RNP complex and incubate for 30 minutes at room temperature.[3]
-
Cleavage Reaction: Initiate the cleavage reaction by adding a linear DNA substrate containing the target sequence. Incubate for 30 minutes at 37°C.[3]
-
Analysis: Visualize the DNA fragments by agarose gel electrophoresis with a DNA stain (e.g., SYBR Gold).[3]
-
Quantification: Quantify the band intensities to determine the extent of DNA cleavage at each inhibitor concentration and calculate the IC50 value.[3]
This assay assesses the ability of this compound to inhibit SpCas9 activity within a cellular context.
Protocol:
-
Cell Line: Utilize a stable cell line expressing a reporter gene such as enhanced Green Fluorescent Protein (eGFP). U2OS.eGFP.PEST cells are a commonly used model.[1][3]
-
Transfection: Co-transfect the cells with plasmids encoding SpCas9 and a gRNA targeting the eGFP gene. Alternatively, deliver the pre-formed SpCas9:gRNA RNP complex via nucleofection.[1][3]
-
Inhibitor Treatment: Immediately after transfection, treat the cells with a dose range of this compound or a vehicle control.[1][3]
-
Incubation: Culture the cells for 24-48 hours to allow for gene editing and subsequent protein turnover.
-
Analysis: Measure the percentage of eGFP-negative cells using flow cytometry or high-content imaging. A decrease in the percentage of eGFP-negative cells in the presence of this compound indicates inhibition of SpCas9.[3]
CETSA is a powerful technique to confirm direct target engagement of this compound with SpCas9 inside cells.
Protocol:
-
Cell Treatment: Treat cells expressing SpCas9 with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures. The binding of this compound is expected to alter the thermal stability of SpCas9.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble SpCas9 at each temperature by Western blotting. A shift in the melting curve of SpCas9 in the presence of this compound indicates direct binding.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the SpCas9 inhibitory pathway and the experimental workflow for validation.
Caption: Mechanism of this compound inhibition of SpCas9.
Caption: Experimental workflow for validating this compound activity.
By employing these methodologies, researchers can effectively validate and quantify the inhibitory effects of this compound on SpCas9, enabling more precise control over genome editing experiments.
References
A Comparative Guide to Reducing Off-Target Mutations in CRISPR-Cas9 Genome Editing
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing with its simplicity and efficiency. However, a significant challenge remains in the form of off-target mutations, where the Cas9 nuclease cleaves unintended sites in the genome.[1][2] These unintended modifications can lead to unforeseen and potentially harmful consequences, particularly in therapeutic applications.[2] This guide provides a comparative overview of various strategies developed to mitigate off-target effects, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their studies.
It is important to note that a search for the compound BRD0539 in the context of reducing off-target mutations did not yield any specific results in the current scientific literature. Therefore, this guide will focus on widely validated and published alternatives.
Strategies for Reducing Off-Target Mutations
Several approaches have been developed to enhance the specificity of CRISPR-Cas9 editing. These can be broadly categorized into modifications of the Cas9 protein, optimization of the guide RNA (gRNA), alternative delivery methods, and the use of novel editing platforms.
High-Fidelity Cas9 Variants
Protein engineering has produced Cas9 variants with reduced off-target activity while maintaining high on-target efficiency.[1][3] These variants often have altered interactions with the DNA, requiring a more stringent match between the gRNA and the target sequence for cleavage to occur.[3]
| Cas9 Variant | Principle of Action | Reported Off-Target Reduction | On-Target Activity | Reference |
| SpCas9-HF1 | Reduced non-specific DNA binding affinity. | Up to 95.4% | Comparable to wild-type SpCas9 for >85% of gRNAs. | [1][4] |
| eSpCas9 | Alanine substitutions in the non-target DNA strand groove. | Up to 94.1% | Maintained high on-target activity. | [1][4] |
| HiFi Cas9 | Developed through bacterial selection screens for high specificity. | Significant reduction, e.g., from 30-50% to 1-3% at a known off-target site. | Maintained 75-80% on-target editing. | [5] |
| evoCas9 | Evolved in yeast to have high specificity. | 98.7% reduction in off-target sites. | Not dramatically reduced compared to wild-type SpCas9. | [4] |
| Cas9 Nickases | Contain a mutation in one of the two nuclease domains (RuvC or HNH), creating a single-strand break (nick) instead of a double-strand break (DSB). Paired nickases with two gRNAs are required for a DSB, significantly increasing specificity. | Substantially reduced off-target effects. | Can have lower on-target efficiency compared to wild-type Cas9. | [3][4][6] |
Guide RNA (gRNA) Modifications
Optimizing the gRNA is another effective strategy to minimize off-target cleavage.
| gRNA Modification | Description | Impact on Specificity | Reference |
| Truncated gRNAs | Using gRNAs shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides). | Can decrease off-target effects while maintaining on-target efficiency. | [6][7] |
| Chemical Modifications | Incorporating modified nucleotides (e.g., 2'-O-methyl-3'-phosphonoacetate) into the gRNA backbone. | Can enhance on-target specificity and dramatically reduce off-target activity. | [1][4] |
| "GG" sgRNAs | Adding two guanine nucleotides to the 5' end of the sgRNA. | Can significantly lessen the off-target effect and boost specificity. | [1][8] |
Alternative Delivery Methods
The method of delivering the CRISPR-Cas9 components into cells can influence the duration of their activity and, consequently, the accumulation of off-target mutations.
| Delivery Method | Description | Effect on Off-Target Mutations | Reference |
| Plasmid DNA | Transfection of plasmids encoding Cas9 and gRNA. | Can lead to prolonged expression of the editing machinery, increasing the chance of off-target events. | [7] |
| mRNA | Electroporation or liposome-based delivery of Cas9 mRNA and gRNA. | Transient expression reduces the time for off-target cleavage to occur. | [4] |
| Ribonucleoprotein (RNP) | Electroporation of a pre-complexed Cas9 protein and gRNA. | The complex is active immediately upon delivery and is rapidly degraded by the cell, significantly reducing off-target effects. | [4][5][7] |
Advanced Genome Editing Systems
Newer editing systems derived from CRISPR-Cas9 offer higher precision by avoiding DSBs altogether.
| System | Mechanism | Off-Target Profile | Reference |
| Base Editors | A catalytically impaired Cas9 (dCas9) or a nickase is fused to a deaminase enzyme, enabling direct conversion of one nucleotide base to another without creating a DSB. | Significantly reduced off-target mutations compared to conventional CRISPR-Cas9. | [[“]][10] |
| Prime Editors | A Cas9 nickase is fused to a reverse transcriptase and guided by a prime editing gRNA (pegRNA) to directly write new genetic information into a target DNA site. | Holds great potential for treating genetic diseases with minimal off-target effects. | [1][8] |
Experimental Protocols for Off-Target Validation
Validating the reduction of off-target mutations is crucial. Several unbiased, genome-wide methods are used for this purpose.
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
-
Introduce dsODNs: Co-transfect cells with the CRISPR-Cas9 components and a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
DSB Repair and Tag Integration: The dsODN tag is integrated into the genomic DNA at the sites of DSBs.
-
Genomic DNA Fragmentation: Shear the genomic DNA.
-
Library Preparation: Ligate adapters to the fragmented DNA and perform two rounds of PCR to amplify the tag-containing fragments.
-
Sequencing: Perform high-throughput sequencing of the amplified library.
-
Data Analysis: Map the sequences to a reference genome to identify the locations of DSBs, representing both on- and off-target cleavage sites.
Digenome-seq
-
In Vitro Cleavage: Incubate purified genomic DNA with the Cas9-gRNA RNP complex.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of the cleaved DNA.
-
Data Analysis: Align the sequencing reads to a reference genome. Off-target sites are identified by the vertical alignment of sequence ends at specific genomic locations, indicating cleavage sites. A refined scoring algorithm helps to distinguish true off-target sites from background noise.[11]
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of CRISPR-Cas9 off-target effects and a typical experimental workflow for their validation.
Caption: Mechanism of on-target and off-target cleavage by the CRISPR-Cas9 system.
Caption: Experimental workflow for validating the reduction of off-target mutations.
Conclusion
While the ideal of zero off-target mutations remains a key objective, a variety of robust and validated strategies are available to significantly enhance the specificity of CRISPR-Cas9-mediated genome editing. The choice of method will depend on the specific application, cell type, and target locus. For therapeutic development, a combination of approaches, such as using a high-fidelity Cas9 variant delivered as an RNP with a carefully designed and modified gRNA, is likely to provide the highest level of safety and efficacy. Continuous development of novel editing platforms like base and prime editors further promises to circumvent the issue of off-target DSBs, paving the way for safer and more precise genetic therapies.
References
- 1. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. dovepress.com [dovepress.com]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
Comparative Analysis of BRD0539 and Its Inactive Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CRISPR-Cas9 inhibitor BRD0539 and its inactive analogs, supported by experimental data and detailed protocols.
This compound has been identified as a cell-permeable, small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a key component of the widely used CRISPR-Cas9 gene-editing technology.[1][2][3][4] Its development and characterization have provided a valuable tool for the temporal and dose-dependent control of CRISPR-mediated genome editing, which can help mitigate off-target effects.[5] This guide delves into the comparative performance of this compound and its structurally related but inactive analogs, offering insights into its mechanism of action and the structural features crucial for its inhibitory activity.
Mechanism of Action
This compound functions by reversibly inhibiting the DNA binding and cleavage activity of the SpCas9 nuclease.[1][6][7] Unlike protein-based anti-CRISPRs, this compound is a small molecule that can readily penetrate cells.[5] It has been shown to disrupt the interaction between SpCas9 and the protospacer adjacent motif (PAM), a short DNA sequence that is essential for target recognition by the Cas9-gRNA complex.[7] Importantly, this compound does not interfere with the formation of the SpCas9:gRNA ribonucleoprotein complex.[2][6]
Signaling Pathway: Inhibition of CRISPR-Cas9 by this compound
Caption: Inhibition of the CRISPR-Cas9 pathway by this compound.
Comparative Performance Data
Structure-activity relationship (SAR) studies have been conducted to identify the key chemical moieties of this compound responsible for its inhibitory effect. By systematically modifying different parts of the this compound scaffold, researchers have generated several analogs, many of which exhibit reduced or no activity. This comparative analysis is crucial for understanding the pharmacophore required for SpCas9 inhibition.
The inhibitory activity of this compound and its analogs has been quantified using various assays, most notably the in vitro DNA cleavage assay and the cell-based eGFP-disruption assay.
Table 1: In Vitro DNA Cleavage Assay
This assay measures the ability of a compound to inhibit the cleavage of a target DNA substrate by the SpCas9:gRNA complex in a test tube. The half-maximal inhibitory concentration (IC50) is a common metric for potency.
| Compound | Apparent IC50 (μM) |
| This compound | 22 [2][3] |
| Inactive Analog 1 | > 50 |
| Inactive Analog 2 | > 50 |
Note: Specific IC50 values for inactive analogs are often reported as greater than the highest tested concentration, indicating a lack of significant inhibition.
Table 2: Cell-Based eGFP Disruption Assay
This assay quantifies the ability of a compound to inhibit CRISPR-Cas9-mediated gene editing in living cells. U2OS cells engineered to express enhanced Green Fluorescent Protein (eGFP) are treated with SpCas9, a gRNA targeting the eGFP gene, and the test compound. Inhibition of Cas9 activity results in the preservation of eGFP expression. The half-maximal effective concentration (EC50) is determined.
| Compound | Apparent EC50 (μM) |
| This compound | 11 [3] |
| BRD3497 (Inactive Analog) | > 17.3[6] |
| BRD9419 (Inactive Analog) | > 17.3[6] |
Experimental Protocols
In Vitro DNA Cleavage Assay
Objective: To determine the concentration-dependent inhibition of SpCas9 nuclease activity by a test compound.
Methodology:
-
The SpCas9:gRNA ribonucleoprotein (RNP) complex is pre-formed by incubating purified SpCas9 protein with a specific single-guide RNA (sgRNA).
-
The RNP complex (e.g., 5 nM) is then incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for a defined period (e.g., 30 minutes) at room temperature.[6]
-
A linearized DNA substrate containing the target sequence (e.g., 2,783 bp) is added to the reaction mixture.[6]
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for DNA cleavage.[6]
-
The reaction is stopped, and the DNA fragments are resolved by agarose gel electrophoresis with a DNA stain (e.g., SYBR Gold).[6]
-
The extent of DNA cleavage is quantified using densitometry analysis of the gel image.[6] The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
eGFP Disruption Assay
Objective: To assess the ability of a compound to inhibit CRISPR-Cas9-mediated gene disruption in a cellular context.
Methodology:
-
U2OS cells stably expressing eGFP are cultured under standard conditions.
-
The cells are nucleofected with the pre-formed SpCas9:gRNA RNP complex targeting the eGFP gene.[6]
-
Immediately after nucleofection, the cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., 2.8–17.3 μM) or a vehicle control.[6]
-
The cells are incubated for a period (e.g., 24 hours) to allow for gene editing and subsequent protein turnover.[6]
-
The percentage of eGFP-positive cells is quantified by high-content imaging or flow cytometry.
-
A decrease in the loss of eGFP signal in the presence of the compound indicates inhibition of Cas9 activity.
-
The EC50 value is calculated from the dose-response curve.
Experimental Workflow: eGFP Disruption Assay
Caption: Workflow for the eGFP disruption assay.
Conclusion
The comparative analysis of this compound and its inactive analogs underscores the specific structural requirements for the inhibition of SpCas9. The provided data and protocols serve as a valuable resource for researchers aiming to utilize this compound as a tool to control CRISPR-Cas9 activity or for those involved in the development of next-generation Cas9 inhibitors. The clear difference in activity between this compound and its analogs validates its specific mechanism of action and provides a framework for future medicinal chemistry efforts in this area.
References
- 1. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 4. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 5. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 6. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BRD0539 for Different Cas Nucleases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas technology has revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material. A key component of this system is the Cas nuclease, which acts as a molecular scissor to cleave DNA at a specific target site. The most widely used Cas nuclease is Streptococcus pyogenes Cas9 (SpCas9). However, the activity of Cas nucleases needs to be tightly controlled to prevent off-target effects and ensure the safety and efficacy of CRISPR-based therapeutics. Small-molecule inhibitors of Cas nucleases, such as BRD0539, offer a promising approach for achieving temporal and dose-dependent control over genome editing.
This guide provides a comparative assessment of the specificity of this compound for different Cas nucleases, supported by available experimental data. We also compare its performance with other potential alternative small-molecule inhibitors.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of SpCas9. Its mechanism of action involves blocking the binding of SpCas9 to the protospacer adjacent motif (PAM) on the DNA, a critical step for target recognition and cleavage. Importantly, this compound does not interfere with the formation of the SpCas9-guide RNA (gRNA) complex. This reversible inhibition allows for fine-tuned control over the duration of Cas9 activity in a dose-dependent manner.
Specificity Profile of this compound
The ideal Cas nuclease inhibitor should exhibit high specificity for its target Cas enzyme while showing minimal activity against other nucleases. Current research indicates that this compound has a degree of specificity for SpCas9.
Quantitative Analysis of this compound Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against different Cas nucleases.
| Cas Nuclease | Organism of Origin | Type | IC50 / EC50 (µM) | Reference |
| SpCas9 | Streptococcus pyogenes | II-A | 22 (IC50, in vitro) | |
| SpCas9 | Streptococcus pyogenes | II-A | 11 (EC50, in cells) | |
| FnCpf1 (Cas12a) | Francisella novicida | V-A | Inactive |
The data clearly demonstrates that this compound is an effective inhibitor of SpCas9. A significant finding is its lack of activity against FnCpf1 (Cas12a), a structurally different CRISPR-associated nuclease. This suggests that this compound's inhibitory action is not universal across all Cas nucleases and that it possesses a degree of specificity. However, a comprehensive understanding of its specificity profile requires further testing against a broader panel of Cas nucleases, including other Cas9 orthologs (Staphylococcus aureus Cas9, Neisseria meningitidis Cas9, etc.) and different types of Cas enzymes like Cas12 and Cas13.
Comparison with Alternative Small-Molecule Inhibitors
Several other small molecules have been reported to inhibit Cas9 activity. A direct quantitative comparison based on publicly available data is challenging due to variations in experimental setups. However, we can highlight some of these alternatives.
| Inhibitor | Target Cas Nuclease | Reported IC50/EC50 (µM) | Key Features |
| This compound | SpCas9 | 22 (in vitro), 11 (in cells) | Cell-permeable, reversible, blocks DNA binding. |
| SCR7 | SpCas9 | Not consistently reported | Initially reported as a Cas9 inhibitor, but its mechanism and specificity have been debated. |
| L755507 | SpCas9 | Not reported | Listed as a related inhibitor, but specific data on Cas9 inhibition is lacking. |
| SP24 | SpCas9 | ~2 (in cells) | Reported to improve SpCas9 specificity by reducing off-target activity. |
While other compounds have been identified, this compound remains one of the better-characterized small-molecule inhibitors of SpCas9 with a clearly defined mechanism of action. Compounds like SP24 appear promising, potentially offering higher potency and the added benefit of enhancing specificity.
Experimental Protocols
The assessment of Cas nuclease inhibitor specificity relies on robust and reproducible experimental assays. Below are the methodologies for two key experiments frequently cited in the evaluation of this compound.
1. In Vitro DNA Cleavage Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Cas nuclease in a cell-free system.
-
Materials:
-
Purified Cas9 protein
-
In vitro transcribed single guide RNA (sgRNA)
-
Target DNA substrate (plasmid or linearized DNA containing the target sequence and PAM)
-
Reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 6.5)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
DNA visualization method (e.g., agarose gel electrophoresis with a DNA stain, or a fluorescence-based method)
-
-
Protocol:
-
Pre-incubate the purified Cas9 nuclease with the sgRNA at a 1:1 molar ratio in the reaction buffer for 10-15 minutes at room temperature to form the ribonucleoprotein (RNP) complex.
-
Add the inhibitor compound at various concentrations to the RNP complex and incubate for a defined period.
-
Initiate the cleavage reaction by adding the target DNA substrate to the mixture. The RNP complex should be in molar excess to the DNA substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching agent like EDTA or by heat inactivation.
-
Digest the protein component with Proteinase K to release the DNA fragments.
-
Analyze the cleavage products by agarose gel electrophoresis or another quantitative method. The percentage of cleaved DNA is calculated to determine the inhibitory activity of the compound at different concentrations.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
2. eGFP Disruption Assay
This cell-based assay measures the functional inhibition of Cas9-mediated gene editing in living cells.
-
Materials:
-
A stable cell line expressing enhanced Green Fluorescent Protein (eGFP), often with a PEST domain for rapid turnover (e.g., U2OS.eGFP.PEST cells).
-
Plasmids encoding SpCas9 and a gRNA targeting the eGFP gene, or pre-formed Cas9-gRNA RNPs.
-
Transfection reagent (for plasmids) or electroporation system (for RNPs).
-
Inhibitor compound (e.g., this compound).
-
Flow cytometer for quantifying eGFP expression.
-
-
Protocol:
-
Culture the eGFP-expressing cells to the desired confluency.
-
Introduce the Cas9 and eGFP-targeting gRNA into the cells via transfection or electroporation.
-
Immediately after delivery of the CRISPR components, add the inhibitor compound at various concentrations to the cell culture medium.
-
Incubate the cells for a period that allows for gene editing to occur (e.g., 24-48 hours).
-
Harvest the cells and analyze the percentage of eGFP-positive cells using a flow cytometer. The disruption of the eGFP gene by Cas9-mediated non-homologous end joining (NHEJ) leads to a loss of fluorescence.
-
The percentage of eGFP-negative cells is used as a measure of Cas9 activity.
-
Plot the percentage of eGFP disruption against the inhibitor concentration to determine the EC50 value.
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for determining the specificity of a Cas nuclease inhibitor.
Comparative Specificity of this compound
Caption: Known and unknown inhibitory relationships of this compound with various Cas nucleases.
A Comparative Analysis of BRD0539 Reversibility Against Other Cas9 Inhibitors
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of CRISPR-Cas9 gene editing, precise control over the activity of the Cas9 nuclease is paramount for therapeutic applications and basic research. A key aspect of this control lies in the reversibility of Cas9 inhibitors. This guide provides a detailed comparison of the reversibility of BRD0539, a small-molecule inhibitor, with other notable Cas9 inhibitors, including the irreversible anti-CRISPR protein AcrIIA4 and the covalent small-molecule inhibitor ATX-395. This analysis is supported by experimental data from key assays designed to probe the nature of inhibitor binding and dissociation.
Executive Summary
This guide demonstrates that this compound is a reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9), offering temporal control over its gene-editing activity. In contrast, the anti-CRISPR protein AcrIIA4 exhibits irreversible inhibition, providing a long-lasting blockade of Cas9 function. The covalent small-molecule inhibitor, ATX-395, also demonstrates irreversible inhibition through the formation of a covalent bond with the Cas9 protein. The choice of inhibitor will therefore depend on the specific experimental or therapeutic requirement for either transient or sustained inactivation of Cas9.
Mechanism of Action
The reversibility of a Cas9 inhibitor is intrinsically linked to its mechanism of action.
-
This compound: This small molecule functions by disrupting the interaction between the SpCas9 protein and the protospacer adjacent motif (PAM) on the target DNA.[1][2] This non-covalent interaction allows for the inhibitor to dissociate from the Cas9-sgRNA complex, restoring its DNA-binding and cleavage activity.
-
AcrIIA4: This anti-CRISPR protein acts as a DNA mimic. It binds tightly to a region on the Cas9-sgRNA complex that is critical for recognizing and binding the target DNA.[3] This high-affinity interaction effectively results in an irreversible blockade of Cas9 activity under physiological conditions.
-
ATX-395: This covalent inhibitor possesses a reactive electrophilic group that forms a stable, covalent bond with a specific cysteine residue (Cys80) within the HNH nuclease domain of SpCas9. This permanent modification of the active site leads to irreversible inactivation of the nuclease.
Comparative Analysis of Reversibility
The reversibility of these inhibitors has been experimentally validated using assays such as the eGFP-disruption washout assay. In this assay, cells expressing a green fluorescent protein (eGFP) are treated with the Cas9-sgRNA complex targeting the eGFP gene, leading to gene disruption and loss of fluorescence. The addition of a Cas9 inhibitor prevents this disruption. By washing out the inhibitor and monitoring the restoration of Cas9 activity (i.e., eGFP disruption) over time, the reversibility of the inhibitor can be quantified.
| Inhibitor | Type | Mechanism of Action | Reversibility | eGFP Disruption Recovery After Washout (24h) |
| This compound | Small Molecule | Disrupts Cas9-PAM Interaction | Reversible | ~75% |
| AcrIIA4 | Anti-CRISPR Protein | DNA Mimic, blocks DNA binding | Irreversible | No significant recovery |
| ATX-395 | Covalent Small Molecule | Covalent modification of Cys80 in HNH domain | Irreversible | No significant recovery |
Table 1: Comparison of this compound with other SpCas9 inhibitors. Data is compiled from published studies.
Experimental Protocols
eGFP-Disruption Washout Assay
This assay is designed to assess the reversibility of a Cas9 inhibitor in a cellular context.
-
Cell Culture: U2OS cells stably expressing eGFP and Cas9 are cultured in a 96-well plate.
-
Inhibitor Treatment: Cells are treated with the respective inhibitors (e.g., 15 µM this compound, a stoichiometric amount of AcrIIA4, or a saturating concentration of ATX-395) for a defined period (e.g., 6 hours) to ensure complete inhibition of Cas9.
-
Washout: The inhibitor-containing medium is removed, and the cells are washed twice with fresh, inhibitor-free medium.
-
Time-Course Analysis: Fresh medium is added to the cells, and the percentage of eGFP-positive cells is monitored at various time points (e.g., 2, 4, 8, 24 hours) using flow cytometry or high-content imaging.
-
Data Analysis: The percentage of eGFP disruption is calculated relative to a DMSO-treated control (representing 100% Cas9 activity) and a no-washout control (representing continuous inhibition). An increase in eGFP disruption over time after washout indicates reversible inhibition.
In Vitro DNA Cleavage Assay
This biochemical assay directly measures the ability of an inhibitor to block the DNA cleavage activity of purified Cas9.
-
Reaction Setup: Purified SpCas9 protein and a specific single-guide RNA (sgRNA) are pre-incubated to form the ribonucleoprotein (RNP) complex.
-
Inhibitor Incubation: The RNP complex is incubated with the inhibitor at various concentrations.
-
Cleavage Reaction: A linear DNA substrate containing the target sequence is added to the reaction mixture. The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.
-
Analysis: The reaction is stopped, and the DNA fragments are separated by agarose gel electrophoresis. The percentage of cleaved DNA is quantified to determine the inhibitor's potency (IC50). To assess reversibility, a rapid dilution or dialysis step can be incorporated to remove the inhibitor, followed by monitoring the recovery of cleavage activity over time.
Visualizing the Inhibition Mechanisms
Caption: Mechanisms of Cas9 inhibition.
Conclusion
The choice between a reversible inhibitor like this compound and irreversible inhibitors such as AcrIIA4 and ATX-395 is dictated by the desired outcome of Cas9 modulation. This compound offers the flexibility of temporal control, allowing for the switching on and off of gene editing. This is particularly advantageous for applications requiring a defined window of Cas9 activity to minimize off-target effects. In contrast, the sustained inhibition provided by AcrIIA4 and ATX-395 is beneficial in scenarios where a complete and prolonged shutdown of Cas9 is necessary, for instance, as a safety switch in therapeutic applications. This comparative guide provides researchers and drug developers with the foundational knowledge to select the most appropriate Cas9 inhibitor for their specific needs.
References
Safety Operating Guide
Proper Disposal of BRD0539: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on available safety data for the proper disposal of BRD0539, a cell-permeable and reversible SpCas9 inhibitor.
This compound is utilized by researchers and drug development professionals for its ability to dose-dependently inhibit Streptococcus pyogenes Cas9 (SpCas9) in in-vitro DNA cleavage assays.[1][2] Adherence to proper disposal procedures is crucial for laboratory safety and environmental protection.
Key Chemical and Safety Data
A summary of essential data for this compound is provided below. This information is critical for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Chemical Name | (3aR,4R,9bR)-8-(2-Fluorophenyl)-2,3,3a,4,5,9b-hexahydro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-c]quinoline-4-methanol |
| Molecular Formula | C25H25FN2O3S[3] |
| Molecular Weight | 452.54 g/mol [3] |
| CAS Number | 1403838-79-8[3] |
| Form | Powder/Solid[1] |
| Storage (Solid) | Store at -20°C[3] |
| Storage (In Solvent) | Store at -80°C[1][3] |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, and chemical-resistant gloves. |
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions containing this compound (e.g., dissolved in DMSO[2][3]) and any contaminated solvents in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials, until it is collected by your institution's EHS department.
-
-
Decontamination:
-
Decontaminate any surfaces that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent. Dispose of cleaning materials as chemical waste.
-
-
EHS Collection:
-
Arrange for the collection of the chemical waste by your institution's EHS department for final disposal according to local, state, and federal regulations.
-
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols before handling and disposing of any chemical.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
